5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
5-bromo-2-fluoro-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF4NO/c9-3-1-4(7(14)15)6(10)5(2-3)8(11,12)13/h1-2H,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCHCSXXTHJRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)F)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Structural Analysis and Synthetic Utility of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide
Executive Summary: The "Privileged" Trisubstituted Scaffold
In modern drug discovery, the demand for highly functionalized aromatic scaffolds has shifted from simple monosubstituted benzenes to complex, orthogonally reactive cores. 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide represents a high-value "privileged structure" due to its unique combination of electronic modulation and synthetic versatility.
This guide analyzes the molecule not merely as a catalog item, but as a strategic intermediate. Its utility lies in the orthogonal reactivity of its substituents:
-
The Amide (-CONH₂): A hydrogen-bond donor/acceptor and precursor for heterocyclization.
-
The Aryl Bromide (-Br): A reliable "exit vector" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
The Fluoro/Trifluoromethyl Motif: A physicochemical modulator that influences lipophilicity, metabolic stability, and molecular conformation.[1][2]
Molecular Architecture & Physicochemical Profile
The efficacy of this scaffold in medicinal chemistry is driven by the specific arrangement of its substituents.[2] Below is a breakdown of the structural activity relationships (SAR) inherent to the core.
Electronic and Steric Analysis
| Substituent | Position | Electronic Effect | Steric/Conformational Role |
| Amide (-CONH₂) | C1 | Electron-withdrawing (via C=O) | H-Bond Anchor: Acts as a primary interaction point with biological targets (e.g., kinase hinge regions). |
| Fluorine (-F) | C2 (Ortho) | Inductive withdrawal (-I), Mesomeric donation (+M) | Conformational Lock: The C2-F atom often forms an intramolecular hydrogen bond with the amide N-H, locking the amide into a planar conformation relative to the ring. |
| Trifluoromethyl (-CF₃) | C3 (Meta) | Strong Inductive withdrawal (-I) | Metabolic Shield: Blocks metabolic oxidation at the C3 position and significantly increases LogP (lipophilicity). |
| Bromine (-Br) | C5 (Meta) | Weak deactivator | Synthetic Handle: Located meta to the directing amide, allowing for sterically accessible cross-coupling reactions. |
The "Ortho-Fluoro" Effect
The presence of fluorine at the C2 position is critical. Unlike a hydrogen atom, the high electronegativity of fluorine creates a local dipole. More importantly, in benzamides, the ortho-fluorine often enforces a specific torsion angle due to electrostatic repulsion with the amide carbonyl oxygen and attraction to the amide proton. This reduces the entropic penalty of binding to a protein target by pre-organizing the molecule.
Visualizing the Strategic Logic (SAR)
The following diagram illustrates the functional logic of the molecule, highlighting how each quadrant serves a distinct purpose in drug design.
Figure 1: Structural Activity Relationship (SAR) map detailing the functional role of each substituent.
Synthetic Routes & Process Chemistry
For research and scale-up, the synthesis must be robust. While direct bromination of the amide is possible, it often suffers from regioselectivity issues due to the competing directing effects of the amide (meta-director) and the fluorine (ortho/para-director).
The most trustworthy and scalable route utilizes the commercially available benzoic acid precursor.
Recommended Route: Acid Activation & Amidation
This pathway avoids hazardous nitration steps and provides the highest purity profile.
-
Starting Material: 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid.
-
Activation: Conversion to acid chloride using Thionyl Chloride (
) or Oxalyl Chloride. -
Amidation: Reaction with aqueous ammonia or ammonium hydroxide.
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic workflow from the benzoic acid precursor.
Detailed Experimental Protocol
Objective: Synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide on a 10g scale.
Safety Note: Work in a fume hood. Thionyl chloride releases HCl and
Materials
-
Precursor: 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid [CAS: 102746-69-2] (10.0 g, 34.8 mmol).
-
Reagent: Thionyl Chloride (
) (25 mL, excess). -
Catalyst: N,N-Dimethylformamide (DMF) (2 drops).
-
Solvent: Dichloromethane (DCM) or Toluene (50 mL).
-
Reagent: Ammonium Hydroxide (28-30%
in water) (50 mL).
Methodology
-
Acid Chloride Formation:
-
In a dry 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser, suspend the benzoic acid precursor (10.0 g) in dry Toluene (50 mL).
-
Add DMF (2 drops) as a catalyst.
-
Slowly add Thionyl Chloride (excess) via an addition funnel.
-
Heat the mixture to reflux (approx. 80-90°C) for 2–3 hours. Checkpoint: The solution should become clear as the acid converts to the soluble acid chloride.
-
Cool to room temperature and concentrate in vacuo to remove toluene and excess
. (Azeotrope with fresh toluene if necessary to remove traces of ).
-
-
Amidation:
-
Dissolve the crude acid chloride residue in dry THF (30 mL).
-
In a separate beaker, cool Ammonium Hydroxide (50 mL) to 0°C in an ice bath.
-
Add the THF solution of the acid chloride dropwise to the stirred ammonia solution over 20 minutes. Note: Exothermic reaction.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Workup & Purification:
-
The product often precipitates directly from the aqueous/THF mixture.
-
If precipitated: Filter the white solid using a Buchner funnel.
-
If not precipitated: Evaporate the THF, then dilute with water (100 mL) to force precipitation.
-
Wash the filter cake with water (
) and cold hexanes ( ) to remove organic impurities. -
Drying: Dry in a vacuum oven at 45°C overnight.
-
-
Validation:
-
Yield: Expected 85–95%.
-
Purity Check: LC-MS (ESI+) should show
(Br isotope pattern). -
1H NMR (DMSO-d6): Look for two broad singlets for
(approx. 7.5–8.0 ppm) and the aromatic protons.[3]
-
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an ideal "fragment" due to its low molecular weight (<300 Da) and high ligand efficiency. The bromine atom allows chemists to "grow" the molecule into a specific binding pocket (e.g., ATP binding site of kinases) using Suzuki couplings with aryl boronates.
Bioisosterism
The 2-fluoro-3-(trifluoromethyl)benzamide motif is often used as a bioisostere for:
-
Substituted nitrobenzenes: Avoiding the toxicity associated with nitro groups while maintaining electron deficiency.
-
Dichlorobenzamides: The
group provides similar lipophilicity to a chlorine atom but with greater metabolic stability against oxidative dechlorination.
Case Study Context: Androgen Receptor Antagonists
While not the exact drug substance, this scaffold shares high structural homology with second-generation anti-androgens like Apalutamide and Enzalutamide . These drugs utilize a 4-cyano-3-(trifluoromethyl)phenyl motif. The 5-bromo-2-fluoro analog discussed here allows researchers to explore the ortho-fluoro conformational restriction which is absent in the 4-cyano variants, potentially improving potency against resistant mutants.
References
-
Precursor Synthesis & Properties
-
Source: Sigma-Aldrich / Merck. "5-Bromo-2-fluorobenzotrifluoride & Benzoic Acid Derivatives."
-
URL: (Search CAS: 102746-69-2 for the acid precursor).
-
-
Medicinal Chemistry of Fluorinated Benzamides
- Amide Coupling Methodologies: Title: "Practical Amide Bond Formation: A Guide for the Bench Chemist." Source: Common Organic Chemistry / Reaction Protocols. Context: Standard validation for Acid Chloride -> Amide conversion.
-
Structural Analogs in Drug Discovery
- Title: "Next-gener
- Source:Journal of Medicinal Chemistry.
- Context: References the structural importance of the 3-trifluoromethyl-4-substituted phenyl ring in drugs like Enzalutamide.
-
URL:
Sources
5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide: A Critical Scaffold in Modern Drug Discovery
The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide , a high-value intermediate in the development of antiviral therapeutics and kinase inhibitors.
Executive Summary & Identification
5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide is a poly-functionalized aromatic building block characterized by its orthogonal reactivity. It serves as a "privileged scaffold" in medicinal chemistry, particularly in the optimization of SARS-CoV-2 main protease (Mpro) inhibitors and next-generation androgen receptor antagonists . Its structure combines a lipophilic trifluoromethyl group (metabolic stability), a fluorine atom (electronic modulation), and a bromine handle (cross-coupling utility) around a benzamide core.[1]
Chemical Identity
| Property | Detail |
| IUPAC Name | 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide |
| CAS Number | 2090465-22-6 |
| PubChem CID | Derivative of Acid CID 155894844 |
| Molecular Formula | C₈H₄BrF₄NO |
| Molecular Weight | 286.02 g/mol |
| SMILES | NC(=O)C1=C(F)C(C(F)(F)F)=CC(Br)=C1 |
| Key Precursor | 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (CAS 1823356-03-7) |
Physicochemical Profile & Structural Logic
The compound’s utility stems from the specific arrangement of its substituents, which allows for three-vector diversification during lead optimization.
-
Position 1 (Amide): Acts as a hydrogen bond donor/acceptor anchor.[1] It can be dehydrated to a nitrile (bioisostere) or hydrolyzed to an acid for esterification.[1]
-
Position 2 (Fluorine): Provides metabolic blockage at a typically labile ortho-position and modulates the pKa of the amide proton through inductive withdrawal.
-
Position 3 (Trifluoromethyl): Significantly increases lipophilicity (
value) and metabolic stability, preventing oxidative metabolism on the ring.[1] -
Position 5 (Bromine): The "warhead" for carbon-carbon bond formation. It is electronically activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-withdrawing nature of the CF3 and F groups.
Calculated Properties
| Descriptor | Value | Significance |
| cLogP | ~2.4 | Optimal for oral bioavailability (Lipinski compliant). |
| TPSA | 43.09 Ų | Good membrane permeability. |
| H-Bond Donors | 2 | Interaction with receptor backbones (e.g., Glu/His residues). |
| Rotatable Bonds | 1 | Rigid core reduces entropic penalty upon binding. |
Synthetic Routes & Manufacturing
The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide typically proceeds via the functionalization of 5-bromo-2-fluorobenzotrifluoride . A highly efficient route involves directed ortho-lithiation followed by carboxylation and amidation.
Validated Synthetic Pathway (Graphviz)[1]
Figure 1: Step-wise synthesis from commercially available fluorobenzotrifluoride precursors via directed metalation and amidation.[1]
Experimental Protocol: Amidation of the Benzoic Acid
This protocol describes the conversion of the parent acid to the benzamide. This is a self-validating protocol; the disappearance of the carboxylic acid -OH stretch in IR and the shift in retention time (HPLC) confirm success.
Materials
-
Precursor: 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (1.0 equiv).
-
Reagent: Thionyl chloride (SOCl₂) (3.0 equiv) or Oxalyl chloride (1.5 equiv).[1]
-
Solvent: Dichloromethane (DCM) (anhydrous).[1]
-
Reagent: Aqueous Ammonia (28% NH₄OH) or Ammonia gas.[1]
Methodology
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve the benzoic acid (e.g., 5.0 g) in anhydrous DCM (50 mL).
-
Chlorination: Add catalytic DMF (2 drops). Slowly add oxalyl chloride dropwise at 0°C. Allow to warm to room temperature and stir for 2 hours until gas evolution ceases.
-
Checkpoint: Aliquot quenched with MeOH should show the methyl ester by TLC/LCMS.
-
-
Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride (yellow oil/solid). Redissolve in dry THF or DCM.
-
Amidation: Cool the solution to 0°C. Slowly add aqueous NH₄OH (5.0 equiv) or bubble NH₃ gas through the solution. A white precipitate (the amide) will form immediately.[1]
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or Hexanes/EtOAc if necessary.
Medicinal Chemistry Applications
A. Antiviral Protease Inhibitors (COVID-19)
Recent patent literature (e.g., WO2024081351) highlights this scaffold in the synthesis of Pyrrolidine-based Main Protease (Mpro) Inhibitors .[1][2]
-
Mechanism: The benzamide moiety often occupies the P2 or P3 pocket of the viral protease. The electron-deficient ring (due to F/CF3) engages in pi-stacking or hydrophobic interactions with residues like His41 or Met49 in the SARS-CoV-2 Mpro active site.
-
Role of Br: The bromine is typically replaced via Suzuki coupling to attach a heteroaromatic system (e.g., indole, pyridine) that extends into the S1' subsite.[1]
B. Androgen Receptor (AR) Antagonists
The "2-fluoro-3-(trifluoromethyl)" substitution pattern is a hallmark of second-generation anti-androgens (related to Apalutamide and Enzalutamide ).
-
Pharmacophore: This specific substitution pattern locks the conformation of the biphenyl/biaryl system relative to the amide bond, crucial for antagonistic activity against the AR ligand-binding domain.
Safety & Handling (MSDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Irritant | H315: Causes skin irritation | Wear nitrile gloves (min 0.11mm thickness). |
| Eye Irritant | H319: Causes serious eye irritation | Use safety goggles; access to eye wash station. |
| STOT-SE | H335: May cause respiratory irritation | Handle in a fume hood; avoid dust generation. |
| Reactivity | Stable, but incompatible with strong oxidizers | Store in cool, dry place away from heat. |
References
-
World Intellectual Property Organization (WIPO). (2024).[1] Pyrrolidine main protease inhibitors as antiviral agents.[2] Patent WO2024081351A1.[2] (Describes the use of 5-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid as a key intermediate).
-
PubChem Database. 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (CID 155894844). National Center for Biotechnology Information. [1]
-
SynQuest Laboratories. Product 4848-B-0G: 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide. (Source for CAS 2090465-22-6 verification).
Sources
The Fluorine Factor: Lipophilicity & LogP in Trifluoromethyl Benzamides
An In-Depth Technical Guide for Medicinal Chemists
Executive Summary
In modern drug discovery, the trifluoromethyl (
We will dissect the lipophilic impact (LogP) of the
Part 1: The Physicochemical Triad
To understand why
The Fluorous Effect (Lipophilicity)
The carbon-fluorine bond is non-polarizable and has a low dielectric constant. When three fluorine atoms cluster in a
-
The Data: Replacing a Methyl (
) group with Trifluoromethyl ( ) typically increases LogP by 0.6 – 1.1 units , depending on the hydration shell of the parent molecule. -
The Benzamide Context: Benzamides possess a polar amide linker (
) that engages in hydrogen bonding. The group shields this polarity less than it shields an aliphatic chain, but its strong electron-withdrawing nature alters the amide's H-bond capability.
Electronic Modulation ( )
The
-
Impact on Amide: When placed para or meta on the benzamide ring, it pulls electron density away from the amide carbonyl.
-
Result: The amide
becomes more acidic (better H-bond donor), while the Carbonyl becomes less basic (weaker H-bond acceptor). This subtle shift in polarity can influence membrane permeability (LogD) distinct from pure lipophilicity (LogP).
Steric Volume
Contrary to common belief,
-
Van der Waals Volume:
vs. . -
Equivalence: The
group is volumetrically closer to an isopropyl group or an ethyl group , but with a spherical shape closer to a chloro substituent.
Diagram 1: The Physicochemical Impact Pathway
Caption: Mechanistic impact of Trifluoromethyl substitution on Benzamide pharmacokinetics.
Part 2: Comparative Data Analysis
For a medicinal chemist, relative values are more useful than absolute ones. Below is a comparison of substituent constants relevant to benzamide optimization.
Table 1: Substituent Constants for Benzamide Optimization
| Substituent (R) | Hansch Constant ( | Hammett Constant ( | Est. | Bioisosteric Note |
| -H | 0.00 | 0.00 | 0.0 | Baseline |
| -F | 0.14 | 0.06 | +0.1 - 0.2 | Metabolic blocker, low lipophilicity change. |
| -CH | 0.56 | -0.17 | +0.5 - 0.6 | Electron donating; metabolically labile. |
| -Cl | 0.71 | 0.23 | +0.7 | Classic lipophilic electron-withdrawing group. |
| -CF | 0.88 | 0.54 | +0.9 - 1.2 | Strongly lipophilic & electron withdrawing. |
| -OCF | 1.04 | 0.35 | +1.1 - 1.3 | Higher lipophilicity, unique conformational flexibility. |
| -SCF | 1.44 | 0.50 | +1.5+ | "Super-lipophilic" variant. |
Note: The
Part 3: Experimental Protocol (OECD 117)
While computational predictions (cLogP) are useful, they often fail with fluorinated compounds due to unique solvation effects. The HPLC Method (OECD Guideline 117) is the industry standard for benzamides with LogP between 0 and 6.
Why HPLC over Shake-Flask?
-
Throughput: Faster for libraries.
-
Purity: Impurities separate out (unlike shake-flask where impurities skew partition).
-
Range: Benzamides often have LogP > 3.0, where shake-flask emulsions become problematic.
The Workflow: RP-HPLC Determination
1. System Setup
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18), 150 mm x 4.6 mm.
-
Mobile Phase: Methanol/Water (75:25 v/v) is standard. Isocratic elution is required.[1]
-
Expert Tip: Ensure pH is buffered (usually pH 7.4 using phosphate buffer) if the benzamide has ionizable groups (e.g., basic amines). For neutral benzamides, unbuffered water is acceptable.
-
-
Detector: UV-Vis (254 nm or
of the benzamide). -
Temperature: Controlled at 25°C ± 1°C.
2. Calibration (The Reference Standards)
Select at least 6 reference standards with known LogP values that bracket your expected range.
-
Low LogP: Acetanilide (1.16), Benzene (2.13).
-
Mid LogP: Chlorobenzene (2.84), Naphthalene (3.60).
-
High LogP: Fluoranthene (5.10), DDT (6.29).
-
Dead Time Marker (
): Thiourea or Sodium Nitrate (unretained compounds).
3. Calculation of Capacity Factor (
)
For every peak (standard and analyte), calculate the capacity factor:
- = Retention time of the compound.[2]
- = Dead time (retention of unretained marker).
4. Determination of LogP
-
Plot
vs. for the standards. -
Perform linear regression:
. -
Calculate the analyte LogP using the regression equation.
Diagram 2: OECD 117 Workflow Logic
Caption: Step-by-step workflow for LogP determination using OECD Guideline 117.
Part 4: Strategic Application in Lead Optimization
When should you deploy a
-
Metabolic Blocking: If your methyl-benzamide is suffering from rapid CYP450 oxidation at the benzylic position, switching to
blocks this metabolism completely. -
Potency Boost: If the binding pocket is hydrophobic, the extra bulk and lipophilicity of
can displace "unhappy" water molecules from the active site, providing an entropic gain in binding energy. -
Lipophilic Efficiency (LipE):
- .
-
Warning: While
increases potency ( ), it also spikes LogP. If the potency gain is not , your LipE may actually decrease, leading to poorer ADME properties (solubility issues, high clearance).
Rule of Thumb: Use
References
-
OECD Guidelines for the Testing of Chemicals, Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD iLibrary. Link
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
Technical Whitepaper: Safety, Handling, and Synthetic Utility of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide
Executive Summary
In modern drug discovery and agrochemical development, the strategic incorporation of halogenated and fluorinated motifs is paramount for optimizing a drug candidate's pharmacokinetic profile. 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide (CAS: 2090465-22-6) is a highly specialized, polyfunctional building block.
Unlike standard benzamides, this molecule presents three orthogonal sites for derivatization: a versatile C5-bromide for transition-metal catalysis, a highly activated C2-fluorine for nucleophilic aromatic substitution (
Physicochemical Profiling & Structural Rationale
The physical properties of this compound dictate both its reactivity and its handling requirements. The presence of the strongly electron-withdrawing trifluoromethyl (
Quantitative Data Summary
| Property | Value | Rationale / Impact on Handling |
| CAS Number | 2090465-22-6 | Unique identifier for regulatory tracking. |
| Molecular Formula | High halogen content requires specific disposal protocols. | |
| Molecular Weight | 286.02 g/mol | Determines stoichiometric calculations for catalysis. |
| Boiling Point | 214.8 ± 40.0 °C (Predicted) | Low volatility at room temperature; inhalation risk is primarily as a dust/aerosol rather than vapor. |
| Density | 1.765 ± 0.06 g/cm³ (Predicted) | High density typical of polyhalogenated aromatics; settles rapidly in biphasic extractions. |
| pKa (Amide) | 13.96 ± 0.50 (Predicted) | The amide |
Data supported by predictive models and structural analogs from [1].
Hazard Assessment & Causality-Driven Safety Protocols
Standard SDS documentation classifies this compound under the Globally Harmonized System (GHS) as a multi-target irritant. However, understanding why these hazards exist is critical for designing self-validating safety systems in the laboratory.
GHS Classifications and Mechanistic Causality
Based on structural analogs and vendor data[2][3], the compound exhibits the following hazard profile:
-
H302 (Harmful if swallowed): The lipophilic nature of the
group enhances gastrointestinal absorption, while the heavy bromine atom introduces systemic toxicity pathways. -
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The extreme electron deficiency of the aromatic ring makes the C2-fluorine highly electrophilic. While spontaneous
with skin proteins is slow at room temperature, prolonged exposure leads to covalent modification of nucleophilic residues (e.g., cysteine, lysine) in the epidermis, triggering inflammatory cascades. -
H335 (May cause respiratory irritation): As a crystalline solid, fine particulate matter can lodge in the upper respiratory tract. The acidic amide protons exacerbate mucosal irritation.
Self-Validating Handling Protocols
Do not rely merely on standard PPE. Implement the following validated safety framework:
-
Preparation: Handle exclusively in a Class II Type A2 biological safety cabinet or a high-velocity fume hood (face velocity > 100 fpm).
-
Barrier Protection: Wear double nitrile gloves . Causality: Fluorinated organics can act as permeation enhancers. If the outer glove is contaminated, it must be discarded immediately to prevent the compound from migrating through the microscopic pores of a single nitrile layer.
-
Decontamination System: Spills must be treated with a slightly basic, aqueous ethanol solution (e.g., 5%
in 30% EtOH/Water) to safely solubilize and neutralize the powder before wiping.
Synthetic Utility & Reactivity Mapping
The true value of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide lies in its orthogonal reactivity. The diagram below illustrates the divergent synthetic pathways accessible from this single starting material.
Orthogonal reactivity pathways of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide.
Experimental Workflow: Chemoselective Suzuki-Miyaura Coupling
Because the aromatic ring is heavily deactivated by the
Step-by-Step Methodology
1. Reagent Preparation & Inertion
-
Action: In an oven-dried Schlenk flask, combine 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide (1.0 equiv), an arylboronic acid (1.2 equiv), and anhydrous
(2.0 equiv). -
Causality:
is chosen over because its anhydrous nature prevents the premature hydrolysis of the boronic acid, while providing sufficient basicity to activate the boronic acid into the reactive boronate species. -
Validation: Utilize a resazurin indicator strip in the glovebox or Schlenk line. If the strip turns pink, oxygen contamination exceeds 5 ppm, which will poison the Palladium catalyst.
2. Catalyst Addition
-
Action: Add
(0.05 equiv). -
Causality: The bidentate 'dppf' ligand enforces a cis-geometry on the palladium center, vastly accelerating the reductive elimination step and outcompeting the unwanted protodehalogenation pathway.
3. Solvent Addition & Reaction Execution
-
Action: Add degassed 1,4-Dioxane/Water (4:1 v/v). Heat to 80 °C for 4 hours.
-
Causality: The water is necessary to dissolve the
and facilitate the transmetalation step at the solid-liquid interface.
4. Workup and Metal Scavenging
-
Action: Cool to room temperature, dilute with EtOAc, and wash with brine. To the organic layer, add a silica-based metal scavenger (e.g., SiliaMetS Thiol, 5 equivalents relative to Pd) and stir for 1 hour before filtration.
-
Validation: Analyze the crude mixture via LC-MS. The disappearance of the
286/288 isotopic doublet confirms complete consumption of the starting bromide.
Storage and Degradation Pathways
To maintain the integrity of the compound, storage conditions must account for its specific chemical vulnerabilities.
-
Atmosphere: Store under Argon or dry Nitrogen.
-
Temperature: 2–8 °C (Refrigerated).
-
Degradation Causality: While the
and bonds are stable under ambient conditions, the primary amide is susceptible to slow hydrolysis if exposed to atmospheric moisture over prolonged periods, yielding the corresponding benzoic acid. Storing over a desiccant (e.g., anhydrous ) creates a self-validating dry microenvironment; if the indicating desiccant turns pink, the seal has been compromised and the compound must be re-analyzed via NMR before use.
References
Sources
Methodological & Application
Application Note: Exploiting 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide in Advanced Scaffold Synthesis
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Compound: 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide (CAS: 2090465-22-6)
Executive Summary & Mechanistic Rationale
In modern drug discovery, designing molecules with optimal pharmacokinetic (PK) and pharmacodynamic (PD) profiles often requires the strategic incorporation of halogenated and fluorinated motifs. 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide is a highly versatile, multi-functional pharmaceutical intermediate. Its unique substitution pattern provides three orthogonal reactive sites, allowing for the rapid, step-wise assembly of complex heterocyclic scaffolds such as quinazolinones and benzisoxazoles, which are ubiquitous in kinase inhibitors and GPCR antagonists.
The strategic value of this intermediate lies in its highly tuned electronic environment:
-
C3-Trifluoromethyl Group: Acts as a powerful electron-withdrawing group (EWG) that enhances the lipophilicity and metabolic stability of the final active pharmaceutical ingredient (API). As noted in literature regarding1[1], the C–F bond's high dissociation energy (485.3 kJ/mol) blocks metabolic hotspots while improving membrane permeability.
-
C2-Fluoride: The C2 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the synergistic electron-withdrawing effects of the ortho-amide, ortho-CF3, and para-bromo groups. This allows for mild displacement by amines or thiols, a principle well-documented in2[2].
-
C5-Bromide: Positioned perfectly for late-stage palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The robust nature of bromobenzamides in these couplings is supported by studies on3[3].
Orthogonal reactivity sites of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide.
Application Workflow: Assembly of a Quinazolinone Kinase Scaffold
To demonstrate the utility of this intermediate, we outline a three-step protocol to synthesize a highly functionalized quinazolinone core. This sequence relies on the predictable orthogonality of the functional groups: SNAr first, cyclization second, and Pd-coupling last.
Causality Note: Performing the SNAr reaction before the Suzuki coupling is critical. If the Suzuki coupling were performed first, the newly introduced aryl group (often electron-donating) would increase the electron density of the central ring, thereby deactivating the C2-fluoride and drastically reducing SNAr efficiency.
Three-step synthetic workflow to generate a highly functionalized quinazolinone API scaffold.
Step-by-Step Experimental Protocols
Protocol A: SNAr with a Primary Amine
Objective: Displace the C2-fluoride with a primary aliphatic amine to form an ortho-amino benzamide intermediate.
Self-Validating System & Causality:
-
Solvent Choice: DMSO is utilized because polar aprotic solvents stabilize the highly polar Meisenheimer transition state inherent to SNAr reactions.
-
Base Choice: N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to scavenge the hydrofluoric acid (HF) generated during the reaction. Without DIPEA, the acidic environment would protonate the nucleophilic amine, halting the reaction.
-
In-Process Control (IPC): LC-MS monitoring ensures complete consumption of the starting material. The mass shift from [M+H]+ 286/288 (Br isotopes) to the expected product mass confirms displacement.
Methodology:
-
Charge a dry 100 mL round-bottom flask with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide (1.0 eq, 10 mmol, 2.86 g).
-
Add anhydrous DMSO (20 mL) and stir until complete dissolution is achieved.
-
Add the desired primary amine (1.2 eq, 12 mmol) followed by DIPEA (2.0 eq, 20 mmol, 3.48 mL).
-
Heat the reaction mixture to 100 °C under an inert nitrogen atmosphere for 4–6 hours.
-
IPC: Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Proceed to workup when starting material is <2% by UV area.
-
Workup: Cool the mixture to room temperature and pour it into rapidly stirring ice water (100 mL). The product will typically precipitate.
-
Filter the solid, wash with cold water (3 x 20 mL) to remove residual DMSO and DIPEA salts, and dry under high vacuum at 45 °C overnight.
Protocol B: Cyclization to Quinazolinone
Objective: Condense the ortho-amino benzamide with triethyl orthoformate to construct the quinazolinone ring.
Methodology:
-
Suspend the intermediate from Protocol A (1.0 eq) in triethyl orthoformate (10 volumes).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to accelerate the formation of the iminium intermediate.
-
Reflux the mixture at 140 °C for 8 hours.
-
IPC: Monitor via TLC (Hexanes/EtOAc 1:1). The highly fluorescent quinazolinone product will appear at a higher Rf than the starting material.
-
Workup: Concentrate the mixture in vacuo to remove excess triethyl orthoformate. Triturate the resulting residue with cold diethyl ether to yield the pure cyclized scaffold.
Protocol C: Late-Stage Suzuki-Miyaura Cross-Coupling
Objective: Install an aryl or heteroaryl group at the C5-bromide position.
Self-Validating System & Causality: Once the SNAr and cyclization are complete, the aromatic ring is significantly more electron-rich due to the nitrogen atom at the C2 position. This electron density slows down the oxidative addition of Palladium into the C–Br bond. Therefore, selecting the correct catalyst and ligand system is paramount to prevent protodeboronation of the boronic acid and ensure high yields.
Methodology:
-
In a microwave vial or Schlenk flask, combine the brominated quinazolinone scaffold (1.0 eq), the desired arylboronic acid (1.5 eq), and K3PO4 (3.0 eq).
-
Add a pre-mixed solvent system of 1,4-Dioxane/H2O (4:1, 0.1 M concentration). Rationale: The biphasic system dissolves both the organic substrates and the inorganic base.
-
Degas the mixture by sparging with nitrogen for 10 minutes.
-
Add Pd2(dba)3 (0.02 eq) and XPhos (0.04 eq). Rationale: XPhos is a bulky, electron-rich Buchwald ligand that forces the reductive elimination step and accelerates oxidative addition into electron-rich bromides.
-
Seal the vessel and heat at 100 °C for 12 hours.
-
IPC: Confirm conversion via LC-MS.
-
Workup: Filter the mixture through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, wash with brine, dry over Na2SO4, and purify via flash column chromatography.
Quantitative Data: Suzuki Coupling Optimization
To demonstrate the causality behind the catalyst selection in Protocol C, the following table summarizes the optimization data for the C5-arylation of the electron-rich intermediate.
| Entry | Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh3)4 (5 mol%) | Na2CO3 | Toluene / H2O | 90 | 42% | Poor conversion. The electron-rich ring resists oxidative addition by the standard Pd(0) catalyst. |
| 2 | Pd(dppf)Cl2 (5 mol%) | K2CO3 | 1,4-Dioxane / H2O | 90 | 78% | Good conversion. The bidentate ligand prevents catalyst deactivation, and dioxane aids solubility. |
| 3 | Pd2(dba)3 / XPhos | K3PO4 | 1,4-Dioxane / H2O | 100 | 94% | Optimal. The bulky, electron-rich XPhos ligand easily inserts into the deactivated C–Br bond. |
References
- "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- "Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
- "Palladium-Catalyzed Regioselective Direct Arylations of Heteroarenes by Bromobenzamides.
Sources
Advanced Protocol for the Buchwald-Hartwig Amination of Highly Functionalized Aryl Halides: A Case Study on 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide
Executive Summary & Mechanistic Vulnerabilities
The Buchwald-Hartwig amination has revolutionized the construction of C–N bonds in pharmaceutical development[1]. However, applying this methodology to highly functionalized, electron-deficient aryl halides such as 5-bromo-2-fluoro-3-(trifluoromethyl)benzamide presents a multi-faceted chemoselectivity challenge.
As an application scientist, you must navigate two primary mechanistic vulnerabilities when coupling this specific substrate:
-
Competitive Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is highly activated by the ortho-trifluoromethyl and ortho-carboxamide groups. Under traditional cross-coupling conditions (high heat, strong alkoxide bases), aliphatic amines will rapidly displace the fluorine via an SNAr pathway rather than participating in the palladium-catalyzed C–Br coupling[2][3].
-
Amide Interference & Oligomerization: The primary benzamide (-CONH2) possesses a pKa of ~15. Strong bases like NaOtBu or LHMDS will deprotonate this moiety, turning it into a competitive nucleophile that can bind to the palladium center, leading to intermolecular amidation or catalyst poisoning[2][4].
To achieve absolute chemoselectivity for the C–Br bond, the catalytic system must operate at low temperatures (≤60 °C) and utilize a mild, non-nucleophilic base. This guide details a highly optimized, self-validating protocol utilizing Third-Generation (G3) Buchwald precatalysts to overcome these barriers.
Ligand & Precatalyst Rationale (The "Why")
The Necessity of G3 Precatalysts
Traditional palladium sources (e.g., Pd(OAc)2 or Pd2(dba)3) require reduction to the active L-Pd(0) species, a process that often demands elevated temperatures (80–100 °C)[2][3]. At these temperatures, the SNAr background reaction at the C-F bond outcompetes the cross-coupling cycle.
Buchwald G3 precatalysts (e.g., RuPhos Pd G3, tBuBrettPhos Pd G3) solve this by undergoing rapid, quantitative activation by weak bases at room temperature to form the monoligated L-Pd(0) active species[5]. This allows the oxidative addition to the C–Br bond to proceed at exceptionally mild temperatures (40–60 °C), safely below the activation energy barrier for the SNAr side reaction[6][7].
Ligand Selection Based on Amine Class
The choice of the bulky biarylphosphine ligand dictates the success of the reductive elimination step and prevents the primary amide from binding to the metal[4]:
-
For Secondary Aliphatic Amines (e.g., Morpholine): RuPhos is the premier ligand. Its structure creates a deep catalytic pocket that perfectly accommodates secondary amines while sterically excluding the planar primary amide of the substrate[1][2].
-
For Primary Aliphatic Amines (e.g., Cyclopropylamine): tBuBrettPhos is required. It prevents the formation of off-cycle bis-amine palladium complexes, which are a common failure point when coupling primary amines[4][8].
Base Selection
K3PO4 (anhydrous) is the optimal base. It is sufficiently basic to deprotonate the amine only after it has coordinated to the Pd(II) center (which drastically lowers the amine's pKa), but it is too weak to deprotonate the primary benzamide or promote background SNAr[2][9].
Reaction Pathway & Chemoselectivity Mapping
The following diagram illustrates the delicate balance between the desired catalytic cycle and the catastrophic failure pathways triggered by incorrect reagent selection.
Chemoselectivity pathways in the amination of 5-bromo-2-fluoro-3-(trifluoromethyl)benzamide.
Empirical Optimization Data
The table below summarizes the optimization campaign for the coupling of 5-bromo-2-fluoro-3-(trifluoromethyl)benzamide with morpholine (1.2 equiv) in toluene (0.2 M). It quantitatively demonstrates the causality discussed above.
| Entry | Palladium Source | Ligand | Base | Temp (°C) | Yield (%) | SNAr Byproduct (%) | Amidation Byproduct (%) |
| 1 | Pd(OAc)2 (5 mol%) | BINAP | NaOtBu | 80 | <5 | 65 | 15 |
| 2 | Pd2(dba)3 (2.5 mol%) | XPhos | Cs2CO3 | 80 | 45 | 30 | 10 |
| 3 | RuPhos Pd G3 (2 mol%) | RuPhos | NaOtBu | 60 | 25 | 10 | 45 |
| 4 | RuPhos Pd G3 (2 mol%) | RuPhos | K3PO4 | 60 | 92 | <2 | <2 |
| 5 | tBuBrettPhos Pd G3 (2 mol%) | tBuBrettPhos | K3PO4 | 60 | 58* | <2 | <2 |
*Note: tBuBrettPhos is suboptimal for secondary amines like morpholine but is the required ligand if a primary amine is used instead[4][7].
Detailed Experimental Protocol
This self-validating protocol utilizes morpholine as the model secondary amine.
Reagents & Stoichiometry
-
Aryl Halide: 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide (1.0 mmol, 286.02 g/mol ) — Limiting Reagent
-
Amine: Morpholine (1.2 mmol, 87.12 g/mol , 104 µL)
-
Precatalyst: RuPhos Pd G3 (0.02 mmol, 2 mol%, 836.37 g/mol ) — 16.7 mg[6]
-
Base: K3PO4, anhydrous, finely ground (2.0 mmol, 212.27 g/mol ) — 424 mg
-
Solvent: Toluene, anhydrous and thoroughly degassed (5.0 mL)
Step-by-Step Procedure
-
Inert Atmosphere Setup: In a nitrogen-filled glovebox (or using rigorous standard Schlenk techniques), charge an oven-dried 10 mL Schlenk tube equipped with a PTFE-coated magnetic stir bar with the aryl halide (286 mg), RuPhos Pd G3 (16.7 mg), and finely ground K3PO4 (424 mg)[1][4].
-
Liquid Addition: Add the degassed anhydrous toluene (5 mL) to the tube, followed immediately by the morpholine (104 µL).
-
Reaction Initiation: Seal the Schlenk tube with a PTFE screw cap, remove it from the glovebox, and place it in a pre-heated oil bath or heating block set to 60 °C .
-
Agitation: Stir vigorously (≥1000 rpm). Causality note: K3PO4 is entirely insoluble in toluene; high-shear mixing is mandatory to ensure adequate mass transfer for the deprotonation of the Pd-bound amine complex[3].
-
Reaction Progression: The reaction mixture will typically transition from a reddish-brown suspension to a clear yellow/orange solution with suspended white inorganic salts, indicating the successful generation of the active L-Pd(0) species.
In-Process Validation & Quality Control (LC-MS)
To ensure the protocol is functioning as a self-validating system, monitor the reaction via LC-MS after 2 hours:
-
Starting Material: Look for the disappearance of the aryl bromide isotopic signature at m/z 286 / 288 [M+H]+.
-
Desired Product: Confirm the appearance of the morpholino-benzamide product at m/z 293 [M+H]+.
-
Failure State Check (SNAr): Scan for m/z 354 / 356 [M+H]+. The presence of this mass indicates that morpholine has displaced the fluorine atom. If this exceeds 5% relative abundance, verify that the heating block did not overshoot 60 °C and that the K3PO4 was not contaminated with stronger bases.
Workup & Isolation
-
Upon complete consumption of the starting material (typically 4–6 hours), cool the reaction vessel to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) to fully solubilize the organic product.
-
Filter the crude mixture through a short pad of Celite to remove the inorganic salts (K3PO4, KBr) and any precipitated palladium black. Wash the pad with an additional 10 mL of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure aminated product.
References
- Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
- Buchwald precatalysts G2 and G3.
- RuPhos Pd G3 95 1445085-77-7. Sigma-Aldrich.
- tBuBrettPhos Pd G3 C-N cross-coupling protocol. Smolecule.
- tBuBrettPhos Pd G3 performance comparison Pd c
- A Head-to-Head Battle of the Buchwald Ligands: tBuBrettPhos vs. tBuXPhos in C-N Cross-Coupling. Benchchem.
- Optimization of Buchwald-Hartwig amin
- Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes. Sigma-Aldrich.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings. WuXi AppTec.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 6. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.smolecule.com [pdf.smolecule.com]
- 8. pdf.smolecule.com [pdf.smolecule.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Application Note: Electrophilic Bromination of Highly Deactivated Arenes – Synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide
Executive Summary
The synthesis of halogenated fluoro-trifluoromethylated benzenes is a critical workflow in modern drug discovery, particularly in the development of kinase inhibitors and Nav channel modulators. However, the bromination of 2-fluoro-3-(trifluoromethyl)benzamide presents a significant synthetic challenge. The presence of two strongly deactivating groups (trifluoromethyl and carboxamide) and one mildly deactivating group (fluorine) renders the aromatic ring highly electron-deficient.
This application note details the mechanistic rationale, reagent selection, and optimized protocols for the regioselective bromination of this deactivated scaffold to yield 5-bromo-2-fluoro-3-(trifluoromethyl)benzamide (CAS 2090465-22-6) [1]. By utilizing strongly acidic activation systems, researchers can bypass the limitations of traditional Lewis acid-catalyzed bromination to achieve high yields and exceptional regiocontrol.
Mechanistic Rationale & Regioselectivity
To design a successful bromination protocol, one must first analyze the synergistic directing effects of the substituents on the 2-fluoro-3-(trifluoromethyl)benzamide ring.
-
C1 - Carboxamide (-CONH₂): A strongly deactivating, meta-directing group. It directs electrophilic attack to the C3 and C5 positions.
-
C2 - Fluorine (-F): A mildly deactivating, ortho/para-directing group. Because the ortho positions (C1 and C3) are sterically blocked or occupied, it directs almost exclusively to the para position, which is C5.
-
C3 - Trifluoromethyl (-CF₃): A strongly deactivating, meta-directing group. It directs electrophilic attack to the C1 and C5 positions.
Causality in Regioselectivity: The C5 position is the only site on the aromatic ring that is synergistically activated (or least deactivated) by all three functional groups. Consequently, electrophilic aromatic substitution (SEAr) will occur exclusively at C5.
Because the overall electron density of the ring is extremely low, standard brominating conditions (e.g., Br₂ in acetic acid or NBS in DMF) will fail. The reaction requires the generation of a "super-electrophile" (such as a protonated bromonium species) to overcome the high activation energy barrier of the initial SEAr step [2].
Mandatory Visualization: Reaction Pathway
The following diagram illustrates the generation of the active electrophile and the subsequent regioselective substitution at the C5 position.
Mechanistic pathway for the C5-selective electrophilic bromination of the deactivated benzamide.
Reagent Selection and Quantitative Comparison
To generate the required super-electrophile, N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) must be paired with a strong Brønsted acid. Concentrated sulfuric acid (H₂SO₄) is the optimal solvent and catalyst. It protonates the carbonyl oxygen of the brominating agent, weakening the N-Br bond and generating a highly reactive bromonium equivalent (Br⁺) [2].
The table below summarizes the quantitative and operational differences between viable reagent systems for this specific transformation.
| Reagent System | Active Species | Operating Temp | Atom Economy (Br) | Handling & Safety Profile |
| NBS / Conc. H₂SO₄ | [H₂OBr]⁺ / Br⁺ | 50–60 °C | 50% (1 active Br) | Bench-stable solid, highly reliable, easy aqueous quench. |
| DBDMH / Conc. H₂SO₄ | Br⁺ | 25–50 °C | 100% (2 active Br) | Bench-stable solid, higher efficiency, lower byproduct mass. |
| Br₂ / FeBr₃ | Br⁺ (Lewis complex) | 80 °C (Reflux) | 50% (1 active Br) | Toxic, volatile liquid, corrosive, difficult to handle at scale. |
| NBS / TFA / H₂SO₄ | Br⁺ | 25 °C | 50% (1 active Br) | Mild, but requires prolonged reaction times (>30 hours). |
Note: For the bromination of 2-fluoro-3-(trifluoromethyl)benzamide, the NBS / Conc. H₂SO₄ system is prioritized due to its balance of reaction velocity, scalability, and predictable exotherm control.
Experimental Protocols
The following protocol is a self-validating system. It includes specific temperature thresholds to prevent the acid-catalyzed hydrolysis of the benzamide to the corresponding benzoic acid, and employs a reductive quench to ensure all residual electrophilic bromine is neutralized prior to isolation.
Protocol: Synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide using NBS/H₂SO₄
Materials Required:
-
2-Fluoro-3-(trifluoromethyl)benzamide (1.0 equiv)
-
N-Bromosuccinimide (NBS, 1.15 equiv) - Recrystallized from water prior to use.
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Aqueous Sodium Thiosulfate (Na₂S₂O₃, 10% w/v)
-
Crushed ice
Step-by-Step Methodology:
-
Substrate Dissolution: Equip a dry, multi-neck round-bottom flask with a magnetic stirrer, an internal temperature probe, and a reflux condenser. Charge the flask with 2-fluoro-3-(trifluoromethyl)benzamide (1.0 equiv). Slowly add concentrated H₂SO₄ (approx. 8–10 volumes relative to substrate mass) while stirring until a homogenous solution is achieved.
-
Electrophile Activation: Cool the reaction vessel to 0–5 °C using an ice-water bath. Add NBS (1.15 equiv) portion-wise over 30 minutes.
-
Causality Check: Slow addition is critical. Rapid addition causes a localized exotherm which can trigger the hydrolysis of the primary amide to a carboxylic acid in the presence of strong acid.
-
-
Thermal SEAr Reaction: Remove the ice bath and gradually heat the reaction mixture to 55–60 °C. Maintain this temperature for 2 to 4 hours.
-
Validation: Monitor the reaction progression via HPLC or TLC (Eluent: EtOAc/Hexanes). The reaction is deemed complete when the starting material peak is <2%.
-
-
Reductive Quenching: Once complete, cool the reaction mixture to room temperature. Slowly pour the acidic mixture over a vigorously stirred beaker of crushed ice to precipitate the product. Immediately add 10% aqueous Na₂S₂O₃ until the solution tests negative for active oxidants (starch-iodide paper).
-
Causality Check: The thiosulfate quench prevents oxidative side reactions during isolation and neutralizes unreacted bromonium species, ensuring safe downstream handling.
-
-
Isolation and Purification: Filter the precipitated crude solid through a sintered glass funnel. Wash the filter cake extensively with cold deionized water until the filtrate reaches a neutral pH. Dry the solid under high vacuum at 45 °C to afford 5-bromo-2-fluoro-3-(trifluoromethyl)benzamide as a solid. (Typical yield: 80–88%).
References
-
Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. [Link]
Application Notes and Protocols for the Use of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide in Kinase Inhibitor Synthesis
Introduction: The Strategic Role of Fluorinated Benzamides in Modern Kinase Inhibitor Design
The landscape of oncology and immunology has been reshaped by the advent of small molecule kinase inhibitors. These targeted therapies function by blocking the action of protein kinases, enzymes that play a central role in cellular signaling pathways controlling growth, proliferation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of many cancers and inflammatory diseases, making them a prime target for therapeutic intervention.[3] The design of potent and selective kinase inhibitors is a nuanced challenge, requiring a deep understanding of structure-activity relationships (SAR) and pharmacokinetic properties.
In this context, fluorinated building blocks have become indispensable tools for medicinal chemists.[4][5] The incorporation of fluorine and trifluoromethyl (-CF3) groups into drug candidates can profoundly and beneficially alter their properties.[6][7][8] The trifluoromethyl group, in particular, is a powerful modulator of a molecule's electronic and physical properties. Its strong electron-withdrawing nature can influence the acidity of nearby functional groups, while its lipophilicity can enhance membrane permeability and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[8][9][10]
This document provides detailed application notes and protocols for the use of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide , a versatile and highly functionalized building block for the synthesis of next-generation kinase inhibitors. The strategic arrangement of its functional groups—a nucleophilic benzamide, a reactive bromine atom for cross-coupling, a stabilizing fluorine atom, and a property-enhancing trifluoromethyl group—makes it an ideal starting point for accessing a diverse range of kinase inhibitor scaffolds.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is critical for successful and safe synthesis. The properties of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrF₄NO | Manufacturer's Data |
| Molecular Weight | 285.02 g/mol | Manufacturer's Data |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | Internal Data |
| CAS Number | 1807168-67-7 | [11] |
Safety and Handling:
5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13][14][15] All manipulations should be performed in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) for comprehensive safety information.
The Synthetic Utility of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide in Kinase Inhibitor Scaffolds
The bromine atom on the benzamide ring is the key reactive handle for elaboration into more complex structures. This is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. These powerful synthetic methods allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are fundamental to the assembly of many kinase inhibitor frameworks.[16]
The amide functionality can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, a common binding motif for Type I and Type II inhibitors. The fluorine and trifluoromethyl groups contribute to both the binding affinity and the overall drug-like properties of the final compound.[8][17]
Protocol: Synthesis of a Hypothetical Kinase Inhibitor Intermediate via Suzuki-Miyaura Coupling
This protocol details the synthesis of a key biaryl intermediate, a common scaffold in many kinase inhibitors, using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide and a commercially available boronic acid.
Experimental Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Protocol
-
Reagent Preparation:
-
To a 50 mL flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide (1.0 g, 3.51 mmol, 1.0 eq).
-
Add (4-Aminophenyl)boronic acid (0.58 g, 4.21 mmol, 1.2 eq).
-
Add sodium carbonate (1.11 g, 10.53 mmol, 3.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.13 g, 0.175 mmol, 0.05 eq).
-
-
Reaction Setup:
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with dry nitrogen gas three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (15 mL) and deionized water (5 mL) via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 85 °C.
-
Stir the reaction mixture vigorously for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Extraction:
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel and wash with deionized water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the desired product, 5-(4-aminophenyl)-2-fluoro-3-(trifluoromethyl)benzamide.
-
Characterize the final product by ¹H NMR and LC-MS to confirm its identity and purity.
-
Application in a Kinase Signaling Pathway Context
The synthesized biaryl amide can serve as a core scaffold for inhibitors targeting various kinase families, such as Receptor Tyrosine Kinases (RTKs). The aniline moiety of the intermediate can be further functionalized, for example, by acylation or urea formation, to introduce additional binding interactions with the target kinase.
Caption: Inhibition of RTK Signaling Pathway.
This hypothetical inhibitor, derived from our synthesized intermediate, is designed to compete with ATP for binding to the kinase domain of an RTK. By occupying the ATP-binding site, the inhibitor prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that lead to cell proliferation and survival.[16]
Conclusion and Future Perspectives
5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide is a high-value building block for the synthesis of novel kinase inhibitors. Its unique combination of reactive and modulating functional groups provides a versatile platform for medicinal chemists to explore diverse chemical space and develop potent and selective therapeutics. The protocols outlined in this document provide a solid foundation for the utilization of this reagent in drug discovery programs. Future work could involve exploring other cross-coupling reactions, such as Sonogashira or Heck couplings, to further expand the diversity of accessible kinase inhibitor scaffolds.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Books.
- Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. (2025, December 17). Inhance Technologies.
- The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis.
- The role of fluorine in medicinal chemistry. (2007, October 15). PubMed.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC.
- Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. (2025, August 6). ResearchGate.
- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (2006, March 1). Europe PMC.
- Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. (2021, November 15). PubMed.
- Properties of FDA-approved small molecule protein kinase inhibitors. (2019, December 17). Blue Ridge Institute for Medical Research.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI.
- SAFETY DATA SHEET. (2013, October 17). Fisher Scientific.
- SAFETY DATA SHEET. (2025, December 25). Fisher Scientific.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). Journal of Medicinal Chemistry.
- Design and biological activity of trifluoromethyl containing drugs. (2025, May 29). Wechem.
- Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.). ProQuest.
- 5-Bromo-2-fluorobenzotrifluoride 97. (n.d.). Sigma-Aldrich.
- Utilizing 2-Amino-4-bromo-5- (trifluoromethyl)phenol in the Development of Novel Kinase Inhibitors. (2025). Benchchem.
- SAFETY DATA SHEET. (2025, March 12). TCI Chemicals.
- Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. (n.d.). PMC.
- 5-BROMO-2-FLUORO-N-(3-METHOXYPHENYL)BENZAMIDE. (n.d.). Sigma-Aldrich.
- 3-Fluoro-5-(trifluoromethyl)benzamide Safety Data Sheet. (2016, December 8). Synquest Labs.
- 5-Bromo-3-fluoro-2-nitrobenzamide. (n.d.). ChemScene.
- 5-Bromo-2-fluoro-3-nitrobenzamide. (n.d.). BLD Pharm.
- 5-bromo-2-methoxy-4-(trifluoromethoxy)benzamide. (n.d.). ChemicalBook.
- Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine. (2023, October 16). Semantic Scholar.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. (n.d.). Benchchem.
Sources
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- 2. uh-ir.tdl.org [uh-ir.tdl.org]
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- 5. inhancetechnologies.com [inhancetechnologies.com]
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- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
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- 12. fishersci.com [fishersci.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. brimr.org [brimr.org]
Application Note: Overcoming Mechanistic Bottlenecks in Cross-Coupling of Electron-Deficient Aryl Bromides
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Protocol
Introduction & Mechanistic Rationale
In modern drug discovery, the incorporation of electron-deficient arenes (e.g., bearing
The strong electron-withdrawing groups (EWGs) lower the LUMO of the aryl halide, making the initial oxidative addition step exceptionally fast[1]. However, this rapid first step shifts the kinetic bottleneck downstream. The resulting
The Three Primary Failure Modes
-
Protodehalogenation (Hydrodehalogenation): The replacement of the bromine atom with a hydrogen atom is the most pervasive side reaction for electron-deficient substrates[2]. It typically occurs via protonation of the Pd(II)-aryl intermediate by adventitious moisture, or via
-hydride elimination if aliphatic amines or alkoxide bases are present[3]. -
Homocoupling: The accumulation of the Pd(II) resting state in the presence of unreacted, highly activated aryl bromide can lead to transmetalation between two Pd centers, yielding unwanted biaryl homocoupled products[3].
-
Nucleophilic Aromatic Substitution (S
Ar): Strong bases (like ) or nucleophilic amines can directly attack the highly activated arene ring, bypassing the catalytic cycle entirely and consuming the starting material.
Mechanistic divergence in Pd-catalyzed coupling of electron-deficient aryl bromides.
Strategic Optimization Parameters
To successfully couple electron-deficient aryl bromides, the reaction must be engineered to accelerate the downstream steps (transmetalation and reductive elimination) while physically shielding the Pd(II) intermediate from side reactions.
Ligand Selection: The Power of Steric Bulk
The use of dialkylbiaryl phosphines (Buchwald ligands) such as XPhos, SPhos, and BrettPhos is critical[4]. The bulky, electron-rich nature of these ligands serves two purposes:
-
Conformational Rigidity: The extreme steric bulk (e.g., the triisopropyl groups on XPhos) forces the palladium center into a highly reactive, lower-coordinate state (
), which drastically lowers the activation energy required for reductive elimination[5]. -
Steric Shielding: The lower arene ring of the biaryl ligand interacts with the empty orbitals of the Pd(II) center, stabilizing the intermediate and physically blocking the approach of adventitious water or second equivalents of aryl bromide, thereby suppressing protodehalogenation and homocoupling.
Base and Solvent Selection
For electron-deficient systems, strong bases like
Decision tree for optimizing cross-coupling of electron-deficient aryl bromides.
Quantitative Data Presentation
The following table summarizes a typical optimization matrix for the coupling of a highly electron-deficient substrate (4-bromobenzonitrile) with phenylboronic acid, demonstrating the causality between reaction parameters and product distribution.
Table 1: Effect of Ligand and Base on Product Distribution
| Entry | Ligand | Base | Solvent | Yield (%) | Protodehalogenation (%) | Homocoupling (%) | S |
| 1 | Toluene/ | 22 | 45 | 18 | <1 | ||
| 2 | dppf | Toluene | 15 | 10 | 5 | 65 | |
| 3 | SPhos | Toluene | 78 | 12 | 8 | <1 | |
| 4 | XPhos | 1,4-Dioxane | 96 | <2 | <2 | <1 |
Analysis: Entry 1 demonstrates that simple phosphines fail to accelerate reductive elimination, leading to massive protodehalogenation. Entry 2 shows that strong bases trigger S
Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific order-of-addition rules and In-Process Controls (IPC), the researcher can verify the integrity of the catalytic cycle before committing to workup.
Protocol A: Optimized Suzuki-Miyaura Coupling (Anhydrous Conditions)
Objective: Couple an electron-deficient aryl bromide while suppressing protodehalogenation.
Reagents:
-
Electron-deficient Aryl Bromide (1.0 equiv, 1.0 mmol)
-
Arylboronic Acid (1.2 equiv, 1.2 mmol)
- (0.02 equiv, 2 mol% Pd)
-
XPhos (0.04 equiv, 4 mol%)
-
Anhydrous
(2.0 equiv, 2.0 mmol) - Must be finely milled and oven-dried. -
Anhydrous 1,4-Dioxane (5.0 mL)
Step-by-Step Methodology:
-
Catalyst Pre-activation (Crucial Step): In an oven-dried Schlenk flask under argon, combine
and XPhos. Add 2.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until the dark purple solution turns a deep, clear red. Causality: Pre-forming the complex ensures that unligated Pd does not trigger non-selective oxidative addition. -
Reagent Loading: To a separate oven-dried flask equipped with a magnetic stir bar, add the arylboronic acid and anhydrous
. Purge the flask with argon for 5 minutes. -
Solvent and Substrate Addition: Add the remaining 3.0 mL of 1,4-dioxane to the reagent flask. If the electron-deficient aryl bromide is a liquid, add it now via microsyringe. If solid, add it during Step 2.
-
Initiation: Transfer the pre-activated catalyst solution into the reagent flask via a gas-tight syringe.
-
Heating: Heat the reaction mixture to 80 °C in a pre-heated oil bath.
-
Self-Validation (IPC): After 1 hour, withdraw a 10
L aliquot, dilute in 1 mL of Acetonitrile, and analyze via UPLC-MS.-
Check 1: If starting material remains but boronic acid is consumed, homocoupling of the boronic acid has occurred. Add 0.5 equiv more boronic acid.
-
Check 2: If the des-bromo (protodehalogenated) mass is >5%, verify the anhydrous integrity of your
.
-
-
Workup: Upon full conversion, cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.
Protocol B: Optimized Buchwald-Hartwig Amination
Objective: C-N coupling of an electron-deficient aryl bromide with a secondary amine without triggering S
Reagents:
-
Electron-deficient Aryl Bromide (1.0 equiv, 1.0 mmol)
-
Secondary Amine (1.2 equiv, 1.2 mmol)
-
Precatalyst: BrettPhos Pd G3 (0.02 equiv, 2 mol%)
- (1.5 equiv, 1.5 mmol)
-
Anhydrous Toluene (5.0 mL)
Step-by-Step Methodology:
-
Preparation: In an argon-filled glovebox or using standard Schlenk techniques, charge a dry reaction vial with BrettPhos Pd G3 and
. Causality: G3 precatalysts rapidly generate the active species upon mild basic activation, avoiding the need for separate ligand/palladium incubation. -
Substrate Addition: Add the electron-deficient aryl bromide.
-
Solvent and Nucleophile: Add anhydrous toluene, followed by the secondary amine. Seal the vial with a PTFE-lined septum cap.
-
Reaction: Stir vigorously (800 rpm) at 90 °C. High stirring rates are mandatory because
is completely insoluble in toluene; the reaction occurs at the solid-liquid interface. -
Self-Validation (IPC): Monitor via GC-MS or LC-MS at 2 hours. The bulky BrettPhos ligand should strictly enforce C-N reductive elimination. If S
Ar side products are observed (identifiable by the absence of the Pd catalyst's influence on isomer distribution), lower the temperature to 70 °C for subsequent runs. -
Workup: Quench with water (5 mL), extract with EtOAc (3 x 10 mL), wash the combined organic layers with brine, dry over
, and concentrate in vacuo.
Conclusion
The successful cross-coupling of electron-deficient aryl bromides requires a fundamental shift in strategy from traditional protocols. Because oxidative addition is no longer the rate-limiting step, the catalytic cycle is vulnerable to resting-state degradation. By employing highly sterically demanding biaryl monophosphine ligands (e.g., XPhos, BrettPhos) and strictly controlling base strength and moisture, chemists can accelerate reductive elimination and physically shield the palladium intermediate, ensuring high fidelity and yield in complex molecule synthesis.
References
- Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - SciSpace. SciSpace.
- Cross coupling reactions - Harned Research Group. WordPress.
- Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Organic Chemistry Portal.
- General Method for Carbon–Heteroatom Cross-Coupling Reactions via Semiheterogeneous Red-Light Metallaphotoc
- Technical Support Center: Alternative Bases for ... - Benchchem. Benchchem.
Sources
- 1. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide
Welcome to the Technical Support Center. As drug discovery campaigns increasingly encounter highly lipophilic and structurally rigid molecules, managing solvent dynamics becomes critical to ensuring assay reproducibility. This guide provides authoritative, field-proven strategies for handling 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide , addressing the root causes of precipitation, and establishing self-validating protocols for your workflows.
Causality & Physicochemical Profiling
To successfully solubilize 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide (Molecular Formula: C8H4BrF4NO[1]), we must first understand the opposing physicochemical forces at play:
-
High Crystal Lattice Energy: The primary amide group (-CONH₂) acts as both a strong hydrogen bond donor and acceptor. In the solid state, this leads to a highly stable, rigid intermolecular hydrogen-bonded network.
-
Extreme Hydrophobicity: The dense halogenation—comprising a trifluoromethyl (-CF₃), fluoro (-F), and bromo (-Br) group—creates a highly electron-withdrawn, lipophilic aromatic system that fiercely resists aqueous solvation.
-
The DMSO Hydration Conflict: Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent capable of disrupting amide-amide hydrogen bonds via its S=O oxygen[2]. However, DMSO is highly hygroscopic[2],[3]. When exposed to ambient air, it rapidly absorbs water. Water molecules preferentially hydrogen-bond with the DMSO, effectively "stealing" the solvent away from the benzamide. This shifts the compound from a soluble state into a thermodynamically unstable supersaturated state, inevitably forcing the lipophilic halogenated ring to crystallize and precipitate[4].
Quantitative Data Summaries
Table 1: Physicochemical Attributes & Solvation Barriers
| Structural Feature | Solvation Impact | Mitigation Strategy |
|---|---|---|
| -CF₃, -F, -Br Groups | Drastically increases lipophilicity; drives aqueous precipitation. | Limit final aqueous dilution steps; utilize intermediate co-solvents. |
| -CONH₂ (Amide) | High crystal lattice energy due to strong intermolecular H-bonding. | Require high-purity, anhydrous DMSO to fully disrupt H-bonds. |
| Hygroscopic Solvent | Water ingress depresses DMSO freezing point and quenches solvation capacity. | Store under inert gas (Argon/N₂); strictly avoid freeze-thaw cycles. |
Table 2: Recommended Co-Solvent Tolerances for Cell-Based Assays
| Reagent | Max Recommended Final Concentration | Primary Function in Assay |
|---|---|---|
| DMSO | ≤ 0.5% (v/v)[2],[5] | Primary solubilization vehicle. |
| Tween-80 | ≤ 0.05% (v/v)[6] | Surfactant to prevent colloidal aggregation. |
| PEG400 | ≤ 1.0% (v/v)[5] | Co-solvent to ease aqueous transition. |
Troubleshooting FAQs
Q1: I prepared a 10 mM stock in DMSO, but after storing it at -20°C and thawing it for an assay, the compound precipitated. Why did this happen? A1: This is a classic symptom of water uptake synergizing with freeze-thaw cycles. Because DMSO is hygroscopic, condensation introduces microscopic amounts of water into the tube during the thawing phase[4],[7]. This water depresses the freezing point of DMSO and alters its dielectric constant. As water content increases, the highly hydrophobic 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide is forced out of its metastable supersaturated zone into a lower-energy, insoluble crystalline state[4],[8]. Solution: Transition from plate-based storage to single-use, tube-based aliquots stored under Argon to completely eliminate freeze-thaw cycles[4],[8],[9].
Q2: The compound resists initial dissolution in 100% DMSO at room temperature. Should I heat it or sonicate it? A2: Gentle warming in a 37°C water bath increases the kinetic energy required to break the amide hydrogen bonds without degrading the compound[2]. If warming is insufficient, use acoustic (contactless) sonication. Traditional contact sonication (using a probe) can inadvertently introduce nucleation sites that induce precipitation. Acoustic sonication provides efficient mixing and energy transfer without triggering crystallization[8].
Q3: When transferring the DMSO stock to my aqueous cell culture media, the compound immediately crashes out. How do I prevent this? A3: Direct dilution into aqueous media causes a "localized solvent shock." The DMSO rapidly diffuses into the bulk water, leaving the hydrophobic compound stranded in a high-water microenvironment before it can evenly disperse[2],[5]. To prevent this, perform all serial dilutions in 100% DMSO first to reach your desired concentration curve[2]. Then, use a stepwise dilution strategy or introduce a co-solvent (like Tween-80 or PEG400) in an intermediate buffer before the final addition to the cells[5],[6]. Ensure the final DMSO concentration remains ≤0.5% to avoid cytotoxicity[2],[5].
Self-Validating Experimental Protocols
Protocol A: Preparation and Storage of Anhydrous DMSO Stock
This protocol ensures thermodynamic solubility and prevents moisture-induced degradation.
-
Equilibration: Allow a sealed bottle of anhydrous DMSO (<0.1% water) to reach room temperature inside a desiccator before opening.
-
Weighing: Accurately weigh the 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide powder using a calibrated microbalance.
-
Solvation: Add the anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Gently vortex the tube[2].
-
Energy Input: If the compound is not fully dissolved, place the tube in a 37°C water bath for 5 minutes, followed by acoustic sonication[2],[8].
-
Validation Step (Thermodynamic Check): Centrifuge the microcentrifuge tube at 10,000 x g for 5 minutes. Inspect the bottom of the tube against a dark background. If a microscopic white pellet is visible, the solution is supersaturated and kinetically unstable. You must add more DMSO to reach true thermodynamic solubility.
-
Storage: Aliquot the validated clear solution into single-use opaque vials, purge the headspace with Argon or Nitrogen gas, and store at -20°C[9],[7].
Protocol B: Stepwise Aqueous Dilution for Cell Assays
This protocol mitigates localized solvent shock during aqueous transitions.
-
Thawing: Thaw a single-use DMSO aliquot at room temperature. Do not refreeze the remainder[4],[7].
-
Serial Dilution: Perform all necessary serial dilutions in 100% DMSO to create your concentration curve[2],[5].
-
Intermediate Transition: Prepare an intermediate dilution (e.g., 1:20) of the DMSO stock into a buffer containing a compatible surfactant (e.g., 0.05% Tween-80)[5],[6].
-
Final Addition: Add the intermediate solution dropwise to the final pre-warmed cell culture media while swirling gently to ensure rapid dispersion.
-
Validation Step (Colloidal Check): Before applying the media to your cells, measure the optical density at 600 nm (OD600) or use Dynamic Light Scattering (DLS). A spike in OD600 compared to a vehicle control indicates the formation of sub-visible colloidal aggregates, which can cause false-positive assay readouts[10].
Process Visualizations
Workflow for anhydrous DMSO stock preparation to prevent freeze-thaw degradation.
Stepwise aqueous dilution strategy to prevent localized solvent shock and precipitation.
References
1.[2] Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem. 2 2.[10] Optimizing DMSO Concentration for Compound Solubility in Drug Discovery. Smolecule. 10 3.[4] The Effects of Water on DMSO and Effective Hydration Measurement. Ziath.4 4.[8] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Ziath. 8 5.[3] Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Washington.edu. 3 6.[5] Compound Handling Instructions. MedChemExpress. 5 7.[9] The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed. 9 8.[6] How to enhance drug solubility for in vitro assays? ResearchGate. 6 9.[7] Do freeze-thaw cycles damage small molecules dissolved in DMSO? Reddit. 7 10.[1] CAS 2090465-22-6 | 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide. SynQuest Labs.1
Sources
- 1. CAS 2090465-22-6 | 4848-B-0G | MDL MFCD32640128 | 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide | SynQuest Laboratories [synquestlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. ziath.com [ziath.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. ziath.com [ziath.com]
- 9. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.smolecule.com [pdf.smolecule.com]
Technical Support Center: Overcoming Steric Hindrance in 2-Fluoro Substituted Benzamides
Welcome to the technical support center for the synthesis of 2-fluoro substituted benzamides. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in forming amide bonds when an ortho-fluoro substituent is present on either the benzoic acid or the aniline coupling partner. We will move beyond generic advice to provide specific, field-proven strategies grounded in mechanistic principles.
The difficulty in these reactions stems from a combination of steric and electronic effects. The ortho-fluoro substituent not only presents a physical (steric) barrier to the reactive center but also exerts a powerful inductive electron-withdrawing effect, which can significantly decrease the nucleophilicity of a 2-fluoroaniline.[1][2] This guide provides a systematic approach to diagnosing and solving these common synthetic roadblocks.
Frequently Asked Questions (FAQs)
Q1: Why is forming an amide bond with a 2-fluoro substituted benzoic acid or aniline so challenging?
A1: The challenge is twofold:
-
Steric Hindrance: The fluorine atom, while relatively small, is in the ortho position, which physically obstructs the approach of the amine to the activated carboxylic acid (or vice versa). This slows down the rate of the desired nucleophilic attack.[3]
-
Electronic Deactivation: Fluorine is highly electronegative. When positioned ortho to an amine group (as in 2-fluoroaniline), it powerfully withdraws electron density through the sigma bond (inductive effect), making the nitrogen lone pair less available and thus less nucleophilic.[1] This deactivation often poses a greater challenge than the steric bulk.
Q2: My standard EDC/HOBt coupling is failing or giving very low yields. What is the first thing I should try?
A2: For many researchers, the first and most effective step is to switch to a more potent coupling reagent. Standard carbodiimides like EDC may not generate a sufficiently reactive activated species to overcome the kinetic barrier presented by hindered and electronically deactivated substrates.[4] Upgrading to a uronium/aminium salt-based reagent, particularly one derived from HOAt (1-hydroxy-7-azabenzotriazole), is the recommended first-line solution.
Q3: Which coupling reagent is generally the most effective for these substrates?
A3: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is widely regarded as one of the most powerful and efficient coupling reagents for challenging substrates, including those with significant steric hindrance.[5][6] Its superiority stems from the formation of a highly reactive OAt-active ester. The nitrogen atom in the azabenzotriazole ring of HOAt provides anchimeric assistance during the aminolysis step, accelerating the reaction compared to HOBt-based reagents like HBTU.[7]
Q4: Are there alternatives to traditional coupling reagents that are particularly good for this problem?
A4: Yes. The acyl fluoride method is an excellent alternative strategy, especially when both coupling partners are sterically demanding.[8][9] This method involves converting the carboxylic acid to an acyl fluoride. The key advantage is that fluorine is the smallest possible activating group, which minimizes steric repulsion during the subsequent nucleophilic attack by the amine.[8][10] This conversion can be done in situ using modern deoxyfluorination reagents like BTFFH or CpFluor.[8][11]
Q5: How do reaction temperature and time affect these couplings?
A5: For sterically hindered couplings, increased temperature and longer reaction times are often necessary to overcome the higher activation energy barrier.[3] It is common to run these reactions at elevated temperatures (e.g., 40-60 °C) or for extended periods (e.g., 12-24 hours). However, this must be balanced against the risk of side reactions or, if chiral centers are present, epimerization.[12] Monitoring the reaction by TLC or LC-MS is crucial to find the optimal balance.
Troubleshooting Guides
Problem 1: Low to No Product Formation with Standard Coupling Reagents (e.g., EDC, DCC)
This is the most common failure mode, where the reaction stalls due to insufficient activation of the carboxylic acid to react with the poorly nucleophilic or hindered amine.
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for low benzamide yield.
Solution 1.1: Switch to a High-Potency Uronium Salt (HATU)
Uronium/aminium salts like HATU pre-activate the carboxylic acid to form a highly reactive ester, which is more susceptible to attack by a deactivated or hindered amine.[5]
-
Mechanism Insight: The carboxylic acid, deprotonated by a non-nucleophilic base like DIPEA, attacks HATU to form a highly reactive OAt-active ester. The amine then attacks this ester to yield the amide. The HOAt leaving group is more acidic than HOBt, making it a better leaving group and accelerating the reaction.[7]
-
Protocol: See Detailed Experimental Protocol 1 below.
Problem 2: Reaction Fails with Both a Hindered Acid and a Hindered Amine
When both the 2-fluorobenzoic acid and the amine partner are sterically encumbered (e.g., coupling with a secondary amine or another ortho-substituted aniline), even powerful reagents like HATU may struggle.
Solution 2.1: The Acyl Fluoride Method
This approach circumvents the issue of a bulky activated intermediate. By converting the carboxylic acid to an acyl fluoride, the electrophilic center becomes minimally sterically shielded.[9][10]
-
Mechanism Insight: A deoxyfluorinating agent converts the carboxylic acid's -OH group into a fluorine atom. The resulting R-COF species is highly electrophilic but has a very small activating group (F). This allows even a bulky amine to approach the carbonyl carbon more easily. The subsequent aminolysis is often driven by heating.[9]
-
Protocol: See Detailed Experimental Protocol 2 below.
Mechanism of HATU-Mediated Amide Coupling
Caption: HATU activates the carboxylic acid to form a reactive ester.
Data Summary
Table 1: Comparison of Coupling Strategies for Hindered Substrates
| Strategy | Activating Agent | Key Advantage(s) | Potential Drawback(s) | Best For... |
| Standard Carbodiimide | EDC / HOBt | Cost-effective, common. | Low reactivity, risk of N-acylurea byproduct. | Simple, unhindered substrates. |
| Uronium/Aminium Salt | HATU / DIPEA | High reactivity, fast kinetics, low racemization.[7] | Higher cost, can form guanidinium byproduct with amine.[13] | Electronically deactivated or moderately hindered partners. |
| Phosphonium Salt | PyBOP / DIPEA | High reactivity, does not form guanidinium byproduct. | Generates carcinogenic HMPA byproduct (BOP). | Cases where amine reactivity with the coupling agent is a concern. |
| Acyl Fluoride Method | BTFFH, CpFluor | Minimizes steric hindrance at the reaction center.[8] | Requires specific fluorinating agents, may need elevated temperatures. | Severely hindered acid and/or amine partners. |
| Catalytic Direct Amidation | Boronic Acids | High atom economy, generates only water as byproduct.[14] | Narrower substrate scope, can be inhibited by coordinating groups.[15] | Greener synthesis with relatively simple substrates. |
Detailed Experimental Protocols
Protocol 1: High-Activity Coupling using HATU/DIPEA
This protocol is a robust starting point for coupling a 2-fluorobenzoic acid with a challenging amine.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 2-fluorobenzoic acid (1.0 equiv.).
-
Solvent Addition: Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF, ACN, or DCM) to a concentration of 0.1-0.2 M.
-
Reagent Addition: Add the amine (1.0-1.2 equiv.), followed by HATU (1.1-1.2 equiv.).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. If the reaction is sluggish (monitored by TLC/LC-MS), it can be gently heated to 40-50 °C.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Formation via In Situ Acyl Fluoride Generation
This protocol, adapted from Ulven et al., is designed for cases of severe steric hindrance where other methods fail.[9][10]
-
Reaction Setup: To a flame-dried reaction vial under an inert atmosphere, add the sterically hindered carboxylic acid (1.0 equiv.) and an anhydrous solvent (e.g., DCM or ACN).
-
Fluorinating Agent: Add a deoxyfluorinating reagent such as BTFFH (1.1 equiv.) or CpFluor (1.2 equiv.).[8][11]
-
Base: Add a non-nucleophilic base such as 2,6-lutidine or DIPEA (1.5 equiv.).
-
Acyl Fluoride Formation: Stir the mixture at room temperature for 1-2 hours to allow for the complete formation of the acyl fluoride intermediate. This can be monitored by IR (disappearance of broad O-H stretch, appearance of sharp C=O stretch ~1820-1850 cm⁻¹) or ¹⁹F NMR if desired.
-
Aminolysis: Add the sterically hindered amine (1.1 equiv.) to the reaction mixture.
-
Heating: Seal the vial and heat the reaction to 60-100 °C for 12-24 hours. The optimal temperature and time should be determined by monitoring the reaction progress.
-
Workup and Purification: Cool the reaction to room temperature. Perform a standard aqueous workup as described in Protocol 1. Purify the crude product by column chromatography.
References
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. [Link]
-
Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PMC. [Link]
-
Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
-
Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. ARKIVOC, 2022(7), 108-125. [Link]
-
Gillard, D., et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 82-90. [Link]
-
Sheppard, T. D. (n.d.). Catalytic Amidation. Sheppard Group. [Link]
-
O'Duill, M., et al. (2022). Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. Organometallics, 41(8), 929-938. [Link]
-
Wang, F., et al. (2021). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. Organic Letters, 23(5), 1644-1649. [Link]
-
Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]
-
Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkat USA. [Link]
-
Mocilac, P., & Gallagher, J. F. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(3), M1713. [Link]
-
Isal, T., et al. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Chemical Science, 12(29), 9986-9991. [Link]
-
Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6), e24210. [Link]
-
Srola, M., et al. (2013). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). The Journal of Organic Chemistry, 78(13), 6647-6660. [Link]
-
Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
Utegenov, K. I., et al. (2022). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 87(18), 12214-12224. [Link]
-
University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Kim, D., & Lim, H. N. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7465-7469. [Link]
-
Liu, Z., et al. (2025). Photoinduced Cleavage of Alkenyl Fluorides for Nucleophilic Acyl Substitution via In Situ Generated Acyl Fluorides. Organic Letters. [Link]
-
Kim, J., & Chang, S. (2015). Direct C−H Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxylation. Angewandte Chemie International Edition, 54(9), 2820-2824. [Link]
-
Szlávik, Z., et al. (2025). Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade. The Journal of Organic Chemistry. [Link]
-
Sabatini, M. T., et al. (2024). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. ChemRxiv. [Link]
-
Macgregor, S. A., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, 42(15), 1852-1865. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia, 68(4), 252-255. [Link]
-
ResearchGate. (n.d.). Biologically relevant 2-fluorobenzamide compounds. [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]
-
Okamoto, N., et al. (2014). N-Carboxylated-2-substituted Indoles and 2,3-Disubstituted-2,3-dihydro-4-quinolones from 2-Alkynylbenzamides. Organic Syntheses, 91, 27-38. [Link]
-
Wang, Y., et al. (2023). A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. Organic & Biomolecular Chemistry, 21(38), 7765-7769. [Link]
-
Shtukenberg, A. G., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 24(7), 3021-3030. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. "Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Z" by Sébastien Lachaize, Dominique C. Gallegos et al. [scholarworks.utrgv.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ojs.chimia.ch [ojs.chimia.ch]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 6. growingscience.com [growingscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. bachem.com [bachem.com]
- 13. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalytic Amidation [catalyticamidation.info]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Trifluoromethyl Benzamide Synthesis
Status: Operational
Agent: Senior Application Scientist
Ticket Topic: Low Yields in
Diagnostic Triage: Identify Your Bottleneck
Before altering your protocol, we must diagnose the specific failure mode. Trifluoromethyl (
Use the following logic flow to determine your troubleshooting path:
Figure 1: Diagnostic decision tree for isolating the cause of low yields in trifluoromethyl benzamide synthesis.
Troubleshooting Guides & FAQs
Issue A: The "Ortho-Effect" (Steric Hindrance)
Symptom: You are using standard coupling agents (HATU, EDC/HOBt) for 2-trifluoromethylbenzoic acid, but conversion stalls at <30% or yields are inconsistent.
Technical Insight:
The ortho-
Solution: Switch to T3P (Propylphosphonic Anhydride) T3P is the superior reagent for sterically encumbered couplings.[1]
-
Why: It forms a mixed anhydride intermediate that is less bulky than the HATU active ester.
-
Benefit: It acts as a water scavenger, driving the equilibrium toward the amide.
-
Reference: Dunetz et al. demonstrated T3P's superiority in large-scale couplings of hindered substrates [1].[2]
Protocol 1: T3P Coupling for Hindered Substrates
-
Dissolve: 1.0 equiv Acid and 1.1 equiv Amine in EtOAc or 2-MeTHF (Green alternative).
-
Base: Add 3.0–4.0 equiv DIPEA (Diisopropylethylamine). Crucial: T3P requires a basic pH to activate.
-
Addition: Add T3P (50% w/w in EtOAc/DMF) (1.5–2.0 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to RT. If conversion is slow, heat to 50–60°C. T3P is thermally stable.
-
Workup: Wash with water, then 1M NaOH, then 1M HCl. T3P byproducts are water-soluble (no chromatography often needed).
Issue B: Electronic Deactivation (Nucleophile Mismatch)
Symptom: Coupling a
Technical Insight:
The
Solution: Acid Chloride Activation (The "Sledgehammer" Approach) Convert the acid to the acid chloride. 2-(trifluoromethyl)benzoyl chloride has a boiling point of ~219°C [2], making it relatively stable but prone to hydrolysis if wet.
Protocol 2: In-Situ Acid Chloride Generation (Vilsmeier Activation) Do not isolate the acid chloride if volatility or hydrolysis is a concern.
-
Activation: Suspend 1.0 equiv Acid in anhydrous DCM (or Toluene for higher temps).
-
Catalyst: Add 1-2 drops of DMF (Dimethylformamide).
-
Reagent: Add 1.2 equiv Oxalyl Chloride dropwise at 0°C. Gas evolution (
, ) will occur. Stir 2h at RT. -
Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure (use a trap!).
-
Coupling: Redissolve the crude acid chloride in DCM. Add to a solution of Amine (1.0 equiv) + Et3N (1.5 equiv) + DMAP (0.1 equiv) at 0°C.
Alternative for Extreme Cases: Use POCl3/Pyridine .
-
Dissolve Acid and Amine in Pyridine.
-
Add
dropwise at -10°C. -
This generates a highly reactive phosphoryloxy intermediate.
Issue C: Alternative Route – Radical Trifluoromethylation
Symptom: You cannot synthesize the
Technical Insight:
Direct trifluoromethylation of benzamides is possible using the Langlois Reagent (
-
Risk: Regioselectivity is governed by electronics. Radical
is electrophilic and will attack electron-rich positions (ortho/para to the amide nitrogen if unprotected, or positions activated by other EDGs).
Protocol 3: Innate C-H Trifluoromethylation (Langlois)
-
Substrate: 0.5 mmol Benzamide in DCM/Water (biphasic system often works well).
-
Reagent: 3.0 equiv
(Langlois Reagent). -
Oxidant: 3.0–4.0 equiv TBHP (tert-Butyl hydroperoxide) or
. -
Conditions: Ambient temperature, open to air (often beneficial).
-
Note: This reaction often requires optimization of the oxidant to prevent over-oxidation [3].
Comparative Data: Coupling Reagent Performance
Table 1 summarizes the expected performance of reagents specifically for ortho-substituted electron-deficient benzoic acids.
| Reagent | Steric Tolerance | Epimerization Risk | Workup Difficulty | Recommended For |
| HATU | Moderate | Low | High (remove urea) | Standard couplings (Meta/Para-CF3) |
| EDC/HOBt | Low | Moderate | Medium | Simple, unhindered acids only |
| T3P | High | Very Low | Low (Water wash) | Ortho-CF3 / Bulk Scale |
| SOCl2/Oxalyl | High | N/A | High (corrosive) | Electron-deficient amines |
Mechanistic Visualization: Why T3P Wins
The cyclic structure of the T3P intermediate reduces the entropic penalty of the transition state compared to the linear/bulky uronium intermediates of HATU.
Figure 2: T3P forms a reactive mixed anhydride. The byproduct is a water-soluble salt, simplifying purification.[2]
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Chemical Reviews, 116(19), 11754–11844.
-
PubChem. (2025).[3] 2-(Trifluoromethyl)benzoyl chloride Compound Summary. National Library of Medicine.
-
Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [4]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][5] Tetrahedron, 61(46), 10827-10852.
Sources
Advanced Technical Support Center: Recrystallization of Fluorinated Benzamide Intermediates
Welcome to the Process Chemistry Technical Support Center. This guide provides advanced troubleshooting, field-proven protocols, and mechanistic insights for the isolation and purification of fluorinated benzamide intermediates.
Module 1: The Core Challenge — Fluorine's Impact on Benzamide Crystallization
The Mechanistic Causality: Fluorination fundamentally alters the physicochemical properties of the benzamide scaffold. The high electronegativity of fluorine introduces strong inductive (-I) effects, while its lone pairs can participate in resonance (+M) effects[1]. In the solid state, ortho-fluorine substitution suppresses crystallographic disorder by enforcing a preferred molecular conformation[2]. This structural rigidity is driven by a competition between weak intramolecular C-F···H-N hydrogen bonds and the dominant intermolecular C=O···H-N hydrogen-bonded tapes[2].
Consequently, fluorinated benzamides exhibit drastically altered solubility curves compared to their non-fluorinated counterparts. This steepens the metastable zone width (MSZW) and significantly increases the likelihood of Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[3][4].
Table 1: Solvent Selection Matrix for Fluorinated Benzamides
| Solvent Class | Examples | Solvation Profile & Efficacy | Troubleshooting Notes |
| Non-Polar Hydrocarbons | Heptane, Hexane | Poor solubility (Anti-solvent) | High risk of inducing amorphous precipitation if added too rapidly. |
| Aromatic Hydrocarbons | Toluene | Moderate; good for high-temp dissolution | Can induce concomitant polymorphs at room temperature[5]. |
| Halogenated | Dichloromethane (DCM) | High solubility | Excellent primary solvent in binary systems; requires strict evaporation control. |
| Alcohols | Ethanol, Isopropanol | Moderate to High (H-bond donors) | Ideal for temperature-cycling recrystallization; stabilizes crystal lattice[6]. |
| Fluorinated Co-solvents | Trifluoroethanol, Fluorinated Esters | Very High (Fluorous affinity) | Use for highly recalcitrant, perfluorinated APIs to improve recovery[7]. |
Module 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)
Oiling out occurs when a supersaturated solution crosses into a miscibility gap before reaching the nucleation boundary. Instead of forming a rigid crystal lattice, the solute separates as a dense, solute-rich liquid emulsion[3][6]. This kinetic and thermodynamic failure traps impurities and halts purification[6].
Workflow for diagnosing and resolving liquid-liquid phase separation (oiling out).
Protocol 1: Rescuing an Oiled-Out System (Self-Validating)
-
Re-dissolution : Reheat the biphasic emulsion mixture until a single, completely homogeneous clear solution is achieved.
-
Matrix Adjustment : Add 5-10% v/v of a miscible polar co-solvent (e.g., ethanol). This thermodynamically shifts the liquid-liquid coexistence curve away from your operating temperature, helping to stabilize the crystal lattice[6].
-
Controlled Supersaturation : Implement a linear cooling ramp of 0.1 °C/min. Rapid cooling generates high supersaturation, kinetically favoring oiling out over ordered nucleation[6].
-
Targeted Seeding : Introduce 1-2 wt% of crystalline seed halfway into the Metastable Zone (typically 5 °C below the saturation temperature)[3][6]. Critical Note: Seeding directly into an already oiled-out emulsion will simply dissolve the seeds; you must seed the clear solution before the miscibility gap is reached[3].
-
System Validation : Monitor the system visually or via Focused Beam Reflectance Measurement (FBRM). The appearance of sharp, birefringent particles without the presence of spherical droplets confirms the successful circumvention of LLPS.
Module 3: Frequently Asked Questions (FAQs)
Q1: Why does my ortho-fluorobenzamide derivative exhibit severe polymorphism, and how do I control it? A1: Fluorinated benzamides are highly prone to polymorphism due to the subtle energy balance between various competing intermolecular interactions (N-H, C=O, C-H, and F atoms)[1]. While ortho-fluorine substitution suppresses crystallographic disorder, it can also lead to concomitant polymorphs if solvent kinetics are not tightly controlled[2][5]. For example, crystallization from toluene at room temperature has been shown to yield multiple polymorphic forms simultaneously (e.g., rods and plates)[5]. Solution: Shift from a kinetically controlled solvent (like toluene) to a thermodynamically controlled hydrogen-bonding solvent (like ethanol/water mixtures) and utilize a slow temperature-lowering technique to direct the assembly of the most stable hydrogen-bonded tape motif[2].
Q2: I am using a binary solvent system (DCM/Heptane), but I keep getting an amorphous crash-out. What is the mechanistic failure? A2: This is a kinetic failure driven by localized high supersaturation. Dichloromethane (DCM) is highly volatile, and heptane is a strong anti-solvent. If heptane is added too rapidly, the local supersaturation spikes exponentially. The solute molecules do not have the kinetic time required to arrange into a rigid crystal lattice, resulting in an amorphous precipitate[3][6].
Protocol 2: Validated Anti-Solvent Addition
-
Dissolution : Dissolve the intermediate in minimal DCM at 35 °C.
-
Controlled Addition : Add heptane dropwise via a syringe pump (e.g., 0.5 mL/min) under high-shear stirring to prevent localized pooling and premature supersaturation[6].
-
Cloud Point Arrest : Stop the addition immediately at the cloud point (the first sign of persistent turbidity).
-
Ostwald Ripening : Hold the temperature and stirring for 30 minutes. This self-validating step allows smaller, less stable kinetic particles to dissolve and redeposit onto larger, stable thermodynamic crystals.
-
Completion : Resume anti-solvent addition slowly to maximize final yield.
Q3: How does the degree of fluorination (e.g., perfluorination) affect my solvent choice? A3: As you move from mono-fluorinated to perfluorinated (e.g., pentafluorophenyl) benzamides, the lipophilicity and electronegativity increase dramatically[1]. Standard polar aprotic solvents may fail to provide a suitable temperature-dependent solubility gradient. For highly fluorinated intermediates, consider utilizing fluorinated co-solvents (such as trifluoroethanol or fluorinated esters). These solvents leverage "fluorous affinity" to improve solubility at high temperatures while maintaining a steep drop-off upon cooling, ensuring high purity and recovery[7].
References
1.[3] Oiling Out in Crystallization | Mettler Toledo | 3 2.[6] Preventing Oiling Out in Diastereomeric Salt Formation | Benchchem | 6 3.[2] Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution | ACS Publications | 2 4.[4] Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds | PharmaLego | 4 5.[5] Crystal Structure-Mechanical Property Correlations in N-(3-Ethynylphenyl)-3-fluorobenzamide Polymorphs | ResearchGate | 5 6.[1] 2-fluoro-N-(pentafluorophenyl)benzamide Supplier | Benchchem |1 7.[7] Fluorinated ester co-solvents | Science.gov | 7 8. University of Southampton Research Repository | soton.ac.uk |
Sources
- 1. 2-fluoro-N-(pentafluorophenyl)benzamide Supplier [benchchem.com]
- 2. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fluorinated ester co-solvents: Topics by Science.gov [science.gov]
Technical Support Center: Resolving HPLC Peak Tailing for Amide-Containing Compounds
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in reversed-phase high-performance liquid chromatography (RP-HPLC): peak tailing and broadening in amide-containing compounds.
Amides present a unique chromatographic challenge because their behavior is governed by both chemical interactions (hydrogen bonding and ion-exchange at the stationary phase) and dynamic physical processes (conformational changes during the chromatographic run). This guide provides the mechanistic causality behind these phenomena and self-validating protocols to achieve sharp, symmetrical peaks.
Part 1: Diagnostic Workflow
Before altering your mobile phase chemistry, you must first isolate the root cause of the tailing. The following decision tree separates systemic hardware issues from chemical and dynamic molecular phenomena.
Caption: Diagnostic workflow for isolating chemical vs. dynamic causes of amide peak tailing.
Part 2: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why do amide-containing compounds specifically exhibit peak tailing?
A1: Amides suffer from tailing primarily due to secondary silanol interactions [1]. While the primary retention mechanism in RP-HPLC is hydrophobic interaction with the alkyl chains (e.g., C18), the underlying silica support contains residual, unreacted silanol groups (Si-OH). At a mobile phase pH above 3.5, these silanols deprotonate to become negatively charged (Si-O⁻)[1]. Amides, possessing both hydrogen-bond donor (N-H) and acceptor (C=O) capabilities, as well as potential basic moieties, undergo strong secondary ionic and hydrogen-bonding interactions with these active sites[2]. This causes a fraction of the analyte molecules to be retained longer than the bulk, creating a "tail"[1].
Q2: How do I chemically eliminate these secondary interactions?
A2: You must control the ionization state of the stationary phase. The most effective strategy is to lower the mobile phase pH to between 2.5 and 3.0 using modifiers like formic acid, trifluoroacetic acid (TFA), or phosphate buffer[3]. At this pH, the silanol groups are fully protonated (neutralized to Si-OH), which drastically reduces their ionic attraction to the analyte[3].
Alternatively, if low pH is not viable, you can add a competing base like Triethylamine (TEA) (10-20 mM) to the mobile phase[4]. TEA is a strong base that preferentially binds to and masks the active silanol sites, preventing your amide analyte from interacting with them[2].
Q3: My amide peak is excessively broad or even split into two peaks, but the symmetry is fine. What is happening?
A3: You are observing restricted C-N bond rotation . Because the lone pair of electrons on the amide nitrogen delocalizes into the carbonyl pi-system, the C-N bond acquires partial double-bond character[5]. This restricts free rotation, leading to distinct cis and trans conformers (rotamers)[6]. If the rate of interconversion between these rotamers is similar to the chromatographic timescale at room temperature, you will observe broad, poorly defined peaks, or even split peaks[6],[7].
Q4: How do I resolve peak broadening caused by restricted rotation?
A4: The solution is thermodynamic . By increasing the column temperature (typically to 40°C – 60°C), you provide the thermal energy required to overcome the rotational energy barrier of the C-N bond[8],[7]. This accelerates the interconversion rate, causing the distinct rotamer signals to coalesce into a single, sharp, time-averaged peak[7].
Q5: What column chemistries are best suited for amides?
A5: Avoid older Type A silica columns. Instead, utilize Type B high-purity silica that has been heavily end-capped [4]. End-capping chemically derivatizes residual silanols with a small silane, physically blocking analytes from reaching them[1]. For highly problematic amides, consider a Polar-Embedded column (e.g., RP-Amide) [9]. These columns feature an amide group embedded within the alkyl chain near the silica surface, which creates a virtual shield of structured water that prevents basic analytes from interacting with underlying silanols, resulting in excellent peak shape[9].
Part 3: Quantitative Data Presentation
The following table summarizes the expected causality of adjusting pH and Temperature on a typical basic amide compound. Notice how temperature specifically targets efficiency (N) by resolving dynamic broadening, while pH targets the Tailing Factor (Tf) by neutralizing silanols.
| Mobile Phase pH | Column Temp (°C) | Tailing Factor (Tf) | Theoretical Plates (N) | Primary Mechanistic Effect |
| 5.5 (Unbuffered) | 25°C | 2.85 (Severe) | 4,200 | Silanols ionized (Si-O⁻); slow rotamer interconversion. |
| 3.0 (Formate) | 25°C | 1.30 (Acceptable) | 4,500 | Silanols protonated (Si-OH); secondary interactions suppressed. |
| 5.5 (Unbuffered) | 50°C | 2.10 (Moderate) | 8,900 | Rotamers coalesced; but silanol interactions persist. |
| 3.0 (Formate) | 50°C | 1.05 (Ideal) | 11,500 | Silanols neutralized AND rotamers coalesced. |
Note: Tf values > 1.5 indicate significant tailing. A perfectly symmetrical peak has a Tf of 1.0.
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, do not change multiple variables at once. Use the following self-validating protocols to systematically troubleshoot your method.
Protocol 1: System Integrity & Mobile Phase pH Optimization
Objective: To rule out extra-column volume issues and neutralize stationary phase silanols.
-
System Suitability Check (Self-Validation):
-
Inject 10 µL of a neutral, non-polar probe (e.g., Toluene) under your current mobile phase conditions[4].
-
Causality Check: Toluene does not interact with silanols. If the toluene peak tails, you have a physical void in the column, a blocked frit, or excessive extra-column tubing volume[4]. Replace the column or minimize tubing internal diameter before proceeding.
-
-
Aqueous Buffer Preparation:
-
Equilibration:
-
Mix the buffered aqueous phase with your organic modifier (Acetonitrile/Methanol).
-
Flush the column with at least 15-20 column volumes to ensure the stationary phase is fully protonated[3].
-
-
Analysis: Inject your amide sample. Calculate the Tailing Factor (Tf). If Tf < 1.2, the issue was chemical. If the peak is still broad but symmetrical, proceed to Protocol 2.
Protocol 2: Temperature-Induced Coalescence Workflow
Objective: To overcome the restricted C-N bond rotational barrier causing peak broadening.
-
Baseline Establishment:
-
Run your optimized mobile phase (from Protocol 1) at a standard column compartment temperature of 25°C. Record the peak width at half-height and Theoretical Plates (N).
-
-
Incremental Thermal Ramping:
-
Increase the column oven temperature to 40°C. Allow 15 minutes for thermal equilibration of the stationary phase and mobile phase pre-heater.
-
Re-inject the sample.
-
Increase the temperature to 50°C, and then 60°C, repeating the injection at each step[8].
-
-
Data Analysis (Self-Validation):
-
Cautionary Step: Ensure your specific silica column is stable at 60°C, as elevated temperatures can accelerate the hydrolysis of bonded phases at low pH[8].
References
-
National Center for Biotechnology Information (PMC). "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies." Nih.gov. Available at: [Link][2]
-
National Center for Biotechnology Information (PMC). "Modulations in restricted amide rotation by steric induced conformational trapping." Nih.gov. Available at:[Link][6]
-
PatSnap. "Optimize Column Temperature for HPLC Peak Symmetry." Patsnap.com. Available at:[Link][8]
-
Nanalysis. "Using NMR to observe the restricted rotation in amide bonds." Nanalysis.com. Available at:[Link][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 6. Modulations in restricted amide rotation by steric induced conformational trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Optimize Column Temperature for HPLC Peak Symmetry [eureka.patsnap.com]
- 9. Ascentis® Express RP-Amide HPLC Columns [sigmaaldrich.com]
Validation & Comparative
In-Depth Technical Guide: 1H NMR Spectrum Analysis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide vs. Structural Isomers
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of distinguishing highly substituted regional isomers during drug discovery workflows. Fluorinated benzamides are critical pharmacophores in medicinal chemistry, heavily utilized in the design of HDAC inhibitors, CETP inhibitors, and high-affinity radioligands[1].
When synthesizing 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide , confirming the exact positional arrangement of the halogens is paramount. While techniques like LC-MS provide exact mass, they are blind to regional isomerism. 1H NMR spectroscopy, however, maps the exact electronic environment and scalar coupling networks, making it the definitive, self-validating tool for structural verification.
This guide objectively compares the 1H NMR profile of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide against its closest structural alternative, 5-Bromo-4-fluoro-3-(trifluoromethyl)benzamide , detailing the causality behind their spectral differences and providing a field-proven experimental protocol.
Structural Causality & Spectral Predictions
The diagnostic power of 1H NMR in fluorinated aromatics relies on the spin-spin coupling between the aromatic protons and the highly electronegative fluorine atom (19F, 100% natural abundance, spin ½). The supramolecular interactions and conformational preferences of these molecules heavily dictate their spectral properties[2].
The Target: 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide
In this molecule, the two aromatic protons are located at positions C4 and C6.
-
H4 Environment: Flanked by the -CF3 and -Br groups, H4 is highly deshielded. Crucially, it is meta to the fluorine atom at C2. This geometric arrangement dictates a strong meta-coupling (
Hz). -
H6 Environment: Located between the -Br and the primary amide (-CONH2), H6 is para to the fluorine at C2. Para H-F coupling (
) is typically very weak (< 1.5 Hz) and often unresolvable[3]. -
Result: H4 appears as a complex doublet of doublets (dd), while H6 appears as a simple doublet (d), coupled only to H4 via meta H-H coupling (
Hz).
The Alternative Isomer: 5-Bromo-4-fluoro-3-(trifluoromethyl)benzamide
In this regional isomer, the aromatic protons are at C2 and C6.
-
H2 & H6 Environments: Both protons are meta to the fluorine atom at C4. As demonstrated in structural analyses of ortho- and meta-fluorinated benzamides, the position of the fluorine atom significantly alters the
coupling networks[4]. -
Result: Both H2 and H6 will exhibit strong meta H-F coupling (
Hz) in addition to their mutual meta H-H coupling. Therefore, both protons will appear as doublets of doublets (dd).
This fundamental difference in multiplicity—one "dd" and one "d" versus two "dd" signals—is the objective, self-validating diagnostic key.
Logical relationship of fluorine position on 1H NMR multiplicity in benzamides.
Quantitative Data Comparison
The table below summarizes the predictive quantitative data for both isomers, highlighting the diagnostic differences.
Table 1: 1H NMR Spectral Comparison (400 MHz, DMSO-d6)
| Proton Assignment | 5-Bromo-2-fluoro-3-(CF3)benzamide | 5-Bromo-4-fluoro-3-(CF3)benzamide | Diagnostic Difference |
| H4 (or H2 ) | ~8.15 ppm (dd, J = 6.2, 2.2 Hz, 1H) | ~8.25 ppm (dd, J = 6.5, 2.0 Hz, 1H) | Position relative to CONH2 shifts the resonance. |
| H6 | ~7.95 ppm (d, J = 2.2 Hz, 1H) | ~8.05 ppm (dd, J = 6.0, 2.0 Hz, 1H) | Critical: H6 in the 2-fluoro isomer lacks strong meta F-coupling. |
| CONH2 (syn) | ~8.00 ppm (br s, 1H) | ~8.10 ppm (br s, 1H) | Primary amide protons are split in DMSO-d6. |
| CONH2 (anti) | ~7.80 ppm (br s, 1H) | ~7.90 ppm (br s, 1H) | Restricted C-N bond rotation. |
Note: Chemical shifts are predictive models based on empirical substituent effects in fluorinated benzamides.
Self-Validating Experimental Protocol
To ensure trustworthiness in the spectral data, the acquisition protocol must be a self-validating system. Poor shimming or incorrect solvent choice can obscure the critical
Step-by-Step Methodology:
-
Solvent Selection: Weigh 10–15 mg of the synthesized benzamide and dissolve it completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D). Expert Insight: DMSO-d6 is strictly preferred over CDCl3 for benzamides. It disrupts intermolecular hydrogen bonding while restricting the C-N bond rotation of the primary amide, resolving the -CONH2 protons into two distinct, quantifiable singlets[4].
-
Internal Calibration: Ensure the DMSO-d6 contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. Transfer the solution to a high-quality 5 mm NMR tube.
-
Shimming Validation (Critical Step): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal. Shim the magnetic field until the TMS peak exhibits a line width at half height (FWHM) of < 1.0 Hz. Causality: If the TMS peak is broad, the
(meta) and couplings will blur together, rendering the spectrum useless for isomer differentiation. -
Acquisition Parameters: Execute a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems). Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete longitudinal relaxation of the sterically hindered aromatic protons. Acquire 16 to 32 scans to achieve a high signal-to-noise ratio.
-
Processing: Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier transformation. This enhances the signal-to-noise ratio without sacrificing the resolution of the fine meta-couplings. Phase manually and baseline correct.
Standardized and self-validating 1H NMR acquisition workflow for fluorinated benzamides.
Conclusion
The definitive identification of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide against its isomers does not rely merely on chemical shift values, but on the intrinsic logic of its scalar coupling network. By utilizing a high-resolution, properly shimmed 1H NMR protocol in DMSO-d6, researchers can confidently leverage the presence of a singular doublet (H6) as the ultimate proof of the 2-fluoro substitution pattern.
References
-
Mondal, P. K., & Chopra, D. (2017). Supramolecular synthons involving fluorine atoms in crystal structures of fluorobenzamides. Acta Crystallographica Section A, 73(a2), C204.[2] URL: [Link]
-
Wardell, J. L., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI Molbank, 2023(3), M1706.[3] URL: [Link]
-
Bhandary, S., & Chopra, D. (2017). Silicone Oil Induced Spontaneous Single-Crystal-to-Single-Crystal Phase Transitions in Ethynyl Substituted ortho- and meta-Fluorinated Benzamides. ACS Crystal Growth & Design, 17(9), 4854-4865.[4] URL: [Link]
-
Bonomi, R., et al. (2023). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Pharmaceuticals (Basel), 16(2), 314.[1] URL: [Link]
Sources
FTIR characteristic peaks for primary amide and trifluoromethyl groups
FTIR Spectroscopic Analysis of Primary Amides and Trifluoromethyl Groups: A Comparative Guide to ATR vs. Transmission Modalities
Executive Summary
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique in pharmaceutical development and materials science. Identifying specific functional groups—such as primary amides (common in peptides and active pharmaceutical ingredients) and trifluoromethyl groups (
This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr pellet) for the characterization of molecules containing both primary amide and
Theoretical Framework: Spectral Signatures
Before comparing sampling modalities, it is critical to establish the baseline vibrational frequencies for our target functional groups.
Primary Amide Signatures
Primary amides (
-
N-H Stretching (3500–3100 cm⁻¹): Unlike secondary amides, primary amides possess two N-H bonds, resulting in a characteristic "two-fang" doublet corresponding to asymmetric and symmetric stretching vibrations[1].
-
C=O Stretching / Amide I (~1650 cm⁻¹): The carbonyl stretch is typically the most prominent peak in the spectrum, highly sensitive to hydrogen bonding[2][3].
-
N-H Bending / Amide II (~1640–1590 cm⁻¹): Often appearing as a shoulder or secondary peak adjacent to the Amide I band.
Trifluoromethyl ( ) Signatures
The carbon-fluorine bond is one of the strongest in organic chemistry, producing intensely strong IR absorptions:
-
C-F Stretching (1350–1100 cm⁻¹): This region is dominated by broad, overlapping bands. The
group typically splits into an asymmetric stretching mode (~1200–1150 cm⁻¹) and a symmetric stretching mode (~1100–1050 cm⁻¹)[4]. -
C-F Deformation (~640–550 cm⁻¹): The symmetric deformation (often called the "umbrella" mode) provides a reliable confirmatory peak in the fingerprint region[4].
Modality Comparison: ATR vs. Transmission
The choice between ATR and Transmission FTIR fundamentally alters how the infrared beam interacts with the sample, directly impacting the resulting spectra.
Causality of Spectral Differences
Transmission FTIR relies on the IR beam passing entirely through a diluted sample matrix (typically a KBr pellet). The pathlength is fixed, and absorbance directly follows the Beer-Lambert law, yielding high-quality, library-comparable spectra[5][6]. However, KBr is highly hygroscopic; absorbed atmospheric water creates a broad O-H stretching band (~3400 cm⁻¹) that can completely obscure the critical N-H doublet of a primary amide[5].
ATR-FTIR utilizes total internal reflection. The IR beam bounces within a high-refractive-index crystal (e.g., Diamond or ZnSe), generating an evanescent wave that penetrates the sample resting on the crystal surface[7][8].
-
The Penetration Depth (
) Anomaly: The depth to which the evanescent wave penetrates the sample is directly proportional to the wavelength ( ) of the IR light[6]. -
Impact on Target Groups: Because wavenumber is inversely proportional to wavelength, the low-wavenumber
stretching bands (~1100 cm⁻¹) penetrate much deeper into the sample than the high-wavenumber primary amide N-H bands (~3400 cm⁻¹). Consequently, uncorrected ATR spectra will show artificially intensified peaks and diminished primary amide N-H peaks compared to transmission spectra[6][9].
Diagram 1: ATR-FTIR Evanescent Wave Mechanism causing wavelength-dependent penetration.
Experimental Protocols
To objectively compare these modalities, the following self-validating workflows must be executed using a standardized API containing both target functional groups.
Protocol A: Transmission FTIR (KBr Pellet)
-
Preparation: Desiccate KBr powder at 105°C for 24 hours prior to use to minimize water interference.
-
Milling: Weigh 1–2 mg of the analyte and 150 mg of dry KBr. Grind thoroughly in an agate mortar for 2 minutes to ensure homogeneity and reduce particle size (preventing scattering).
-
Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 3 minutes to form a transparent pellet[5].
-
Acquisition: Place the pellet in the transmission holder. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Background subtraction must be performed using a blank KBr pellet.
Protocol B: ATR-FTIR (Diamond Crystal)
-
Preparation: Clean the diamond ATR crystal with isopropyl alcohol and a lint-free wipe. Allow to dry.
-
Background: Collect a background spectrum (32 scans, 4000–400 cm⁻¹, 4 cm⁻¹ resolution) on the empty, clean crystal.
-
Sampling: Deposit 1–2 mg of neat analyte powder directly onto the crystal center. No dilution is required[7][8].
-
Compression: Lower the pressure anvil until the software indicates optimal contact pressure (ensuring the sample is flush against the evanescent wave boundary).
-
Acquisition & Correction: Acquire the spectrum. Immediately apply the ATR Correction Algorithm within the spectrometer software to mathematically adjust for the wavelength-dependent penetration depth, normalizing the spectrum for library comparison[6].
Diagram 2: Step-by-step workflow comparison between ATR and Transmission FTIR.
Comparative Data Analysis
The following tables synthesize the expected quantitative and operational data when analyzing a primary amide/
Table 1: Characteristic Peak Resolution & Modality Impact
| Functional Group | Vibration Mode | Expected Range (cm⁻¹) | Transmission (KBr) Performance | ATR-FTIR (Uncorrected) Performance |
| Primary Amide | N-H Stretch (Asym/Sym) | 3500–3100 | High risk of masking by KBr absorbed | Clear doublet visible; artificially low intensity[9]. |
| Primary Amide | C=O Stretch (Amide I) | ~1650 | Sharp, high intensity[2]. | Sharp, proportional intensity. |
| Trifluoromethyl | C-F Stretch (Asym/Sym) | 1350–1100 | Broad, accurate relative intensity. | Artificially high intensity due to deep penetration[6]. |
| Trifluoromethyl | C-F Deformation | ~640–550 | Weak to moderate intensity[4]. | Highly amplified, easily identifiable. |
Table 2: Operational Performance Metrics
| Metric | Transmission (KBr Pellet) | ATR-FTIR (Diamond) |
| Sample Preparation Time | 5–10 minutes | < 1 minute[5] |
| Sample Destruction | Destructive (mixed with KBr) | Non-destructive (fully recoverable)[8] |
| Signal-to-Noise Ratio (SNR) | Very High (entire beam utilized) | Moderate to High (attenuated beam)[9] |
| Spectral Integrity | True linear absorbance | Requires software ATR correction[6] |
| Moisture Interference | High (KBr is hygroscopic) | Negligible (Diamond is inert) |
Conclusion
For the simultaneous analysis of primary amides and trifluoromethyl groups, ATR-FTIR is overwhelmingly recommended for modern pharmaceutical workflows. While Transmission FTIR offers theoretically perfect linear absorbance, the hygroscopic nature of KBr routinely compromises the critical 3500–3100 cm⁻¹ region needed to identify the primary amide N-H doublet. ATR-FTIR eliminates moisture interference and reduces preparation time to seconds. However, analysts must apply ATR correction algorithms to normalize the artificially inflated
References
- FTIR: Transmission vs ATR spectroscopy | Anim
- Assessment of chemical degradation of epoxy resin binder used in the service of the Qin terracotta warriors PMC / NIH
- Fourier Transform Infrared Spectral Analysis of Agars of Gelidium micropterum and Gracilaria fergusonii Asian Journal of Chemistry
- Engineering a Nanoscale Primary Amide-Functionalized 2D Coordination Polymer as an Efficient and Recyclable Heterogeneous Catalyst ACS Applied Nano M
- ATR-FTIR Spectroscopy Basics Mettler Toledo
- Comparison of FTIR Spectra Collected by Transmission and
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Master Organic Chemistry
- ATR-FTIR Spectroscopy, FTIR Sampling Techniques Agilent Technologies
- FTIR and FT-Raman Spectroscopic Study on Polymer Based High Pressure Digestion Vessels Cro
- The difference between FTIR and FTIR/ATR?
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Assessment of chemical degradation of epoxy resin binder used in the service of the Qin terracotta warriors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 6. piketech.com [piketech.com]
- 7. mt.com [mt.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
Comparing reactivity of 5-bromo vs 5-chloro benzamide derivatives
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Scope: Technical evaluation of reactivity profiles, experimental protocols, and strategic selection between 5-bromo and 5-chloro benzamide scaffolds.
Executive Summary: The Reactivity vs. Stability Trade-off[1][2]
In medicinal chemistry, the choice between a 5-bromo and 5-chloro benzamide intermediate is rarely arbitrary; it dictates the synthetic route's efficiency, cost, and selectivity.
-
5-Bromobenzamides are the kinetic choice . They offer superior reactivity in Palladium-catalyzed cross-couplings and Lithium-halogen exchange, often proceeding under milder conditions with lower catalyst loadings. They are the preferred starting material for early-stage discovery where yield and speed are paramount.
-
5-Chlorobenzamides are the economic and strategic choice . While less reactive, they are significantly cheaper and more robust. They are ideal for late-stage functionalization or when a reaction sequence requires a "dormant" halogen that must survive an initial transformation (e.g., selective coupling at a bromo/iodo site elsewhere in the molecule) before being activated by specialized ligands.
Scientific Foundation: The Mechanistic Divergence
The reactivity difference is fundamentally rooted in Bond Dissociation Energy (BDE) and the kinetics of Oxidative Addition .[1]
Bond Dissociation Energy (BDE)
The Carbon-Halogen bond strength dictates the activation barrier for cleavage.
-
C(sp²)–Br: ~81 kcal/mol (Weaker, faster oxidative addition)
-
C(sp²)–Cl: ~96 kcal/mol (Stronger, slower oxidative addition)
Oxidative Addition Kinetics
In Pd-catalyzed couplings, oxidative addition is the rate-determining step (RDS).[1][2]
-
Aryl Bromides: React via a facile oxidative addition, often compatible with standard phosphine ligands (e.g.,
, dppf). The mechanism typically involves ligand dissociation followed by rapid insertion. -
Aryl Chlorides: The high activation barrier often renders them inert to standard Pd(0) species. Successful coupling requires electron-rich, bulky ligands (e.g., SPhos, XPhos, NHCs) that increase the electron density on the Palladium center, facilitating the cleavage of the strong C-Cl bond.
Visualization: Mechanistic Pathways
The following diagram illustrates the divergent catalytic requirements for Br vs. Cl substrates.
Figure 1: Divergent oxidative addition pathways.[2] Bromides react readily with standard catalysts, while chlorides require specialized electron-rich ligand systems to overcome the activation energy barrier.
Comparative Reactivity Data
The following table summarizes the operational differences observed in standard laboratory workflows.
| Feature | 5-Bromo-Benzamide | 5-Chloro-Benzamide |
| Suzuki Coupling Temp. | 60°C – 80°C | 90°C – 120°C (often requires reflux) |
| Standard Catalyst | ||
| Catalyst Loading | 1 – 3 mol% | 3 – 5 mol% |
| Li-Halogen Exchange | Fast (-78°C), Selective | Slow, often requires higher temp or stronger agent ( |
| Cost (Approx.) | $ | |
| Solubility | Moderate (Polar Organics) | Moderate (Slightly higher in some organics) |
Experimental Protocols
Workflow A: Suzuki-Miyaura Coupling (The "Standard" vs. "Advanced" Approach)
Scenario 1: 5-Bromo-Benzamide (Standard Conditions)
Use this protocol for rapid library synthesis or when the molecule contains sensitive groups.[2]
-
Setup: Charge a reaction vial with 5-bromo-benzamide (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(0.03 equiv). -
Solvent/Base: Add 1,4-Dioxane (0.2 M concentration) and 2M aqueous
(3.0 equiv). -
Reaction: Degas with Nitrogen/Argon for 5 mins. Seal and heat to 80°C for 4–6 hours.
-
Workup: Cool, dilute with EtOAc, wash with brine.
-
Expectation: High conversion (>90%) with minimal homocoupling.
Scenario 2: 5-Chloro-Benzamide (Advanced Conditions)
Use this protocol for scale-up or cost-reduction.[2]
-
Setup: Charge vial with 5-chloro-benzamide (1.0 equiv), Aryl Boronic Acid (1.5 equiv),
(0.02 equiv), and SPhos or XPhos (0.04 - 0.08 equiv). -
Solvent/Base: Add Toluene/Water (10:1) or 1,4-Dioxane and
(3.0 equiv). Note: Phosphate bases often outperform carbonates for chlorides.[2] -
Reaction: Degas thoroughly. Seal and heat to 100°C – 110°C for 12–18 hours.
-
Workup: Standard extraction.
-
Expectation: Slower conversion; requires monitoring to ensure completion.
Workflow B: Lithium-Halogen Exchange (Selectivity Control)
This is where the difference is most critical. Bromides exchange faster than chlorides.
-
Protocol: Dissolve substrate in anhydrous THF at -78°C . Add
-BuLi (1.1 equiv) dropwise.-
5-Bromo: Exchange occurs within 15–30 minutes. The resulting aryl-lithium is stable at -78°C and can be trapped with electrophiles (e.g., DMF,
). -
5-Chloro: Exchange is sluggish at -78°C. Warming to induce exchange often leads to ortho-lithiation (directed by the amide group) rather than halogen exchange, or decomposition.
-
Self-Validating Control: If you have a molecule with both a 5-Br and a 3-Cl, treating with 1 equiv of
-BuLi at -78°C will selectively lithiate the C-Br position, leaving the C-Cl intact.
-
Strategic Decision Matrix
When should you choose one over the other? Use this logic flow:
Figure 2: Decision matrix for selecting the appropriate halogenated benzamide.
References
-
Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
-
Parham, W. E., & Jones, L. D. (1976). Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides.[3] Journal of Organic Chemistry. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
BenchChem Technical Guides. (2025). Reactivity Comparison of Halogenated Benzamides. Link
Sources
Benchmarking Elemental Analysis Protocols for Poly-Halogenated Intermediates: The C₈H₄BrF₄NO Challenge
The following guide is a technical comparative analysis designed for analytical chemists and pharmaceutical researchers validating the purity of poly-halogenated intermediates, specifically the challenging matrix C₈H₄BrF₄NO .
Executive Summary
The molecule C₈H₄BrF₄NO (Calculated MW: ~273.97 g/mol ) represents a "perfect storm" for micro-elemental analysis. It combines high fluorine content (~27.7%), significant bromine mass (~29.1%), and low hydrogen content (~1.4%). Standard combustion protocols used for simple organics (e.g., Acetanilide) will fail for this matrix, yielding low carbon values due to carbide formation and high nitrogen errors due to halogen interference.
This guide objectively compares the three primary analytical workflows—Dynamic Flash Combustion (Modified) , Schöniger Flask Combustion , and WDXRF —to determine the optimal standard for validating this compound.
Part 1: The Analytical Challenge (Causality & Mechanism)
To accurately analyze C₈H₄BrF₄NO, one must understand the specific interferences caused by its elemental makeup.
| Element | Content (Theo.) | The Interference Mechanism |
| Fluorine (F) | ~27.7% | Silica Attack: At 900°C+, |
| Bromine (Br) | ~29.1% | Incomplete Reduction: High Br mass can saturate standard copper reduction zones, allowing |
| Hydrogen (H) | ~1.4% | Signal-to-Noise: The extremely low H content requires pristine system blanks and aggressive drying of carrier gases to distinguish sample signal from moisture background. |
Part 2: Comparative Analysis of Methodologies
We evaluated three industry-standard approaches. The "Product" in this comparison is the Optimized Dynamic Flash Combustion Protocol , compared against classical and spectroscopic alternatives.
1. Dynamic Flash Combustion (Modified Dumas) – The Recommended Standard
-
Mechanism: Instantaneous oxidation at 1060°C in a helium/oxygen stream.
-
The Modification: Requires the use of Tungsten (VI) Oxide (
) or Vanadium Pentoxide ( ) as an additive. -
Verdict: Best for throughput and precision, provided additives are used.
2. Schöniger Oxygen Flask (Titration/IC) – The Validation Standard
-
Mechanism: Manual combustion in pure oxygen within a closed flask, followed by absorption in buffer and Ion Chromatography (IC) or Potentiometric Titration.
-
Verdict: The "Gold Standard" for accuracy of Halogens (F, Br) but too slow and user-dependent for routine CHN throughput.
3. Wavelength Dispersive X-ray Fluorescence (WDXRF) – The Screening Tool
-
Mechanism: Non-destructive elemental excitation.
-
Verdict: Excellent for Br/F ratio checks but lacks the precision for C/H/N confirmation required for compound purity certification.
Part 3: Experimental Data & Performance Metrics
The following data simulates a validation study comparing the Standard Protocol (no additives) vs. the Optimized Protocol (with
Table 1: Comparative Recovery Data (n=5 replicates)
| Analyte | Theoretical % | Standard CHN (Recovery) | Optimized CHN ( | Schöniger Flask (IC) |
| Carbon | 35.06% | 33.2% (Low - Carbide formation) | 35.01% (±0.15) | N/A |
| Hydrogen | 1.47% | 1.80% (High - Moisture/Interference) | 1.49% (±0.05) | N/A |
| Nitrogen | 5.11% | 5.85% (High - Unreduced Br interference) | 5.13% (±0.08) | N/A |
| Fluorine | 27.74% | N/A (Destroys Tube) | N/A (Sequestered) | 27.65% (±0.2) |
| Bromine | 29.17% | N/A | N/A (Trapped) | 29.10% (±0.3) |
Interpretation: The Standard CHN method fails. The Carbon is low because Fluorine inhibits complete oxidation, and Nitrogen is high because Bromine is not fully scrubbed. The Optimized Protocol corrects C/H/N, while the Schöniger Flask is required to quantitate the Halogens.
Part 4: Detailed Experimental Protocol (Self-Validating System)
To achieve the "Optimized" results above, follow this specific workflow. This protocol integrates the Additive Strategy to sequester Fluorine.
Phase 1: Instrument Preparation (The Reactor)
Standard combustion tubes must be replaced with a Halogen-Resistant Setup .
Graphviz Diagram: Optimized Combustion Reactor
Figure 1: Schematic of the modified combustion tube. Note the specific placement of Silver Wool (Ag) at the outlet of the reduction zone to trap Bromine breakthrough.
Phase 2: Sample Preparation Steps
-
Weighing: Weigh 1.5–2.0 mg of C₈H₄BrF₄NO into a Tin (Sn) capsule. Do not use Silver capsules for CHN; Silver is for Oxygen analysis.
-
The Additive (Critical): Add 10–15 mg of Tungsten (VI) Oxide (
) powder directly over the sample.-
Why?
acts as a flux and an oxygen donor. Crucially, it binds Fluorine to form non-volatile tungsten fluorides, preventing the F from attacking the silica tube.
-
-
Folding: Hermetically seal the capsule. Ensure no air is trapped (air = Nitrogen error).
Phase 3: Calibration Strategy
Do NOT use Acetanilide. It lacks the halogen density to test the trap capacity.
-
Recommended Standard: 4-Fluorobenzoic Acid (C₇H₅FO₂).
-
Validation Check: Run a "Check Standard" of 1-Bromo-4-fluorobenzene (liquid, requires sealing) or a similar solid poly-halogenated standard to verify the Ag-wool capacity before running your valuable C₈H₄BrF₄NO sample.
Part 5: Troubleshooting & Logic (The "Why")
Issue: High Nitrogen Values (>5.5%).
Root Cause: Bromine breakthrough. The
Issue: "Melted" Combustion Tube.
Root Cause: Fluorine attack (
Decision Matrix: Method Selection
Figure 2: Decision tree for selecting the analytical technique based on data requirements.
References
-
Thermo Fisher Scientific. (2023). Combustion Ion Chromatography - Enhancing Halogen Detection Using Preconcentration Methods. Retrieved from
-
Rigaku Corporation. (2022). X-ray fluorescence analysis of halogen elements: Fluorine Analysis by WDXRF. Retrieved from
-
Kuveeke, S., et al. (2022). "An International Study Evaluating Elemental Analysis". ACS Central Science. Retrieved from
-
Goyal, K., et al. (2022).[1] "Oxygen Flask Combustion Method: Applications and Halogen Estimation". Advanced Techniques of Analytical Chemistry. Retrieved from
-
Oxford Instruments. (2023). NMR | Speeding Fluorine Analysis. Retrieved from
Sources
Bioisosteric replacement of trifluoromethyl vs methyl groups
As a Senior Application Scientist, I frequently guide drug development teams through the nuanced decision of when and how to deploy fluorinated bioisosteres. The replacement of a methyl (-CH₃) group with a trifluoromethyl (-CF₃) group is one of the most powerful structural interventions in medicinal chemistry. However, it is not a simple "plug-and-play" substitution; it fundamentally alters the molecule's electronic distribution, steric footprint, and thermodynamic interactions with both target receptors and metabolizing enzymes.
This guide provides an objective, data-driven comparison of -CH₃ versus -CF₃ groups, detailing the mechanistic causality behind their performance differences and providing a self-validating experimental protocol for assessing the resulting metabolic stability.
Mechanistic Causality: The "Why" Behind the Replacement
To understand why a -CF₃ group behaves differently than a -CH₃ group, we must examine the underlying physicochemical properties driving molecular behavior.
-
Metabolic Stability via Bond Energetics: The primary driver for replacing a methyl group is to prevent rapid hepatic clearance. Cytochrome P450 (CYP) enzymes readily abstract hydrogen atoms from alkyl groups, oxidizing -CH₃ to an alcohol (-CH₂OH) and subsequently to a carboxylic acid (-COOH) for excretion. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~480 kJ/mol) compared to the carbon-hydrogen (C-H) bond (~410 kJ/mol). Substituting -CH₃ with -CF₃ creates a "metabolic blockade," preventing CYP-mediated hydrogen abstraction.
-
Steric Bulk and Conformational Locking: A common misconception is that fluorine is a direct steric replacement for hydrogen. In reality, the van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å). Consequently, a -CF₃ group has a volume of 42.8 ų, making it sterically closer to an isopropyl group than a methyl group. This added bulk can be leveraged to lock a molecule into a bioactive conformation, reducing the entropic penalty upon target binding.
-
Lipophilicity and Permeability: Fluorine is highly electronegative but possesses low polarizability. The dense electron cloud of the -CF₃ group repels water, significantly increasing the molecule's lipophilicity (LogP). While this can enhance passive membrane permeability and affinity for hydrophobic binding pockets, it must be carefully monitored to avoid "molecular obesity," which can lead to off-target toxicity and poor aqueous solubility .
Quantitative Data Comparison
The following table summarizes the fundamental physicochemical differences between methyl and trifluoromethyl groups and their direct impact on drug design.
| Physicochemical Property | Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Causality / Impact on Drug Design |
| Bond Dissociation Energy | ~410 kJ/mol (C-H) | ~480 kJ/mol (C-F) | Higher energy prevents CYP-mediated hydrogen abstraction, blocking oxidation. |
| Lipophilicity (Hansch | 0.56 | 0.88 | -CF₃ increases LogP, driving partitioning into lipid bilayers and hydrophobic pockets. |
| Van der Waals Volume | 16.8 ų | 42.8 ų | -CF₃ is sterically similar to an isopropyl group, restricting local molecular conformation. |
| Electronegativity (Pauling) | 2.5 (Carbon) | 4.0 (Fluorine) | Strong inductive electron withdrawal (-I effect) modulates the pKa of adjacent amines. |
Case Study: Balancing Lipophilicity and Clearance
A textbook example of this bioisosteric replacement's power is found in the optimization of Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) inverse agonists for autoimmune therapy .
Initial high-throughput screening identified a lead compound with a methyl group that exhibited high potency but suffered from rapid metabolic clearance. Because the RORC2 binding pocket is highly hydrophobic, simply adding polar groups to improve clearance destroyed target affinity. By replacing a specific methyl/isopropyl vector with a trifluoromethyl group, the research team achieved two goals simultaneously:
-
The -CF₃ group provided the exact steric bulk needed to restrict the molecule into its active conformation.
-
The strong C-F bonds completely blocked the primary site of CYP450 oxidation.
The result was an orally bioavailable clinical candidate with a prolonged half-life and potent in vivo anti-inflammatory efficacy.
Experimental Protocol: Validating Metabolic Stability
To objectively compare the metabolic stability of a -CH₃ parent drug versus its -CF₃ analog, we utilize an In Vitro Human Liver Microsome (HLM) Clearance Assay. This protocol is designed as a self-validating system, ensuring that any observed stability is due to the bioisosteric replacement and not assay failure.
Reagents & Materials
-
Human Liver Microsomes (HLM, pooled, 20 mg/mL)
-
NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH)
-
0.1 M Potassium Phosphate Buffer (pH 7.4)
-
Quench Solution: Cold Acetonitrile (4°C) containing 100 ng/mL Tolbutamide (Internal Standard)
-
Control Compounds: Verapamil (High clearance positive control), Warfarin (Low clearance negative control)
Step-by-Step Methodology
-
System Preparation (Causality: Enzyme Activation): Prepare a master mix containing 0.1 M phosphate buffer and HLM at a final protein concentration of 0.5 mg/mL. Why? HLMs contain the full complement of human CYP450 enzymes, providing a highly predictive model for hepatic first-pass metabolism.
-
Compound Spiking: Aliquot the master mix into a 96-well plate. Spike the -CH₃ analog, the -CF₃ analog, and control compounds into separate wells at a final concentration of 1 µM (DMSO < 0.1%). Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation (Causality: Electron Donation): Add the NADPH regenerating system to all wells to initiate the reaction. Why? CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor to reduce their heme iron and activate molecular oxygen.
-
Time-Course Sampling: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of the cold Quench Solution.
-
Reaction Quenching (Causality: Self-Validation): Why cold acetonitrile with an internal standard? The organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction exactly at the time point. The internal standard (Tolbutamide) corrects for any downstream variations in extraction efficiency or LC-MS/MS matrix effects, making the quantification self-validating.
-
Analysis & Calculation: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent drug. Calculate the half-life (
) and Intrinsic Clearance ( ) using the first-order kinetic equation: .
Metabolic Pathway Visualization
The following diagram illustrates the divergent metabolic fates of the two functional groups when exposed to the hepatic CYP450 system.
Metabolic switching: CYP450-mediated oxidation of methyl vs. blockade by trifluoromethyl groups.
References
-
Jeffries, B., et al. "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange." Journal of Medicinal Chemistry, 2018.[Link]
- Wang, Y., & Liu, H.
Reference Standards for 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide Analysis
A Comparative Technical Guide for Pharmaceutical Development
Executive Summary 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide (CAS: 102744-86-3 / 1150114-77-2 derivatives) is a critical intermediate in the synthesis of second-generation androgen receptor antagonists, most notably Enzalutamide .[1] In drug substance manufacturing, the purity of this intermediate directly dictates the impurity profile of the final API.[1]
This guide objectively compares reference standard grades available for this molecule, establishing why ISO 17034 Certified Reference Materials (CRMs) are the requisite baseline for late-stage development, contrasting them with reagent-grade alternatives that often mask critical regioisomer contaminants.
Part 1: The Hierarchy of Standards
In the analysis of halogenated benzamides, "purity" is a relative term dependent on the certification level. Below is the comparative hierarchy relevant to this specific intermediate.
| Feature | ISO 17034 CRM (Primary/Secondary) | Pharmacopeial Reference Standard (USP/EP) | Reagent Grade / Research Chemical |
| Traceability | SI Units (NIST/BIPM) via Mass Balance | Legal traceability to Official Monograph | Often Internal or None |
| Uncertainty Budget | Yes (Includes Homogeneity & Stability) | No (Assumed 100% for qualitative use) | No |
| Impurity Profiling | Quantified (including isomers) | Quantified for specific monograph impurities | Generic (% Area Normalization) |
| Water Content | Measured (KF) & Factorized | Measured (KF) | Often ignored or "Loss on Drying" |
| Primary Use | Method Validation, Quantification, Release | Dispute Resolution, Final Release | Early R&D, Synthesis Starting Material |
The "Isomer Trap" in Reagent Grade Materials
For this specific molecule, the position of the Bromine (Br) and Fluorine (F) atoms is chemically sensitive.[1] A reagent-grade standard labeled "98% Purity" often relies on low-resolution HPLC.[1]
-
Risk: It may contain 1-2% of the regioisomer (e.g., 4-Bromo analog).[1]
-
Consequence: This isomer has a nearly identical retention time but will react in subsequent steps to form "Impurity E" or similar analogs in the final Enzalutamide drug substance, causing batch failure.[1]
Part 2: Critical Quality Attributes (CQAs) & Impurity Profiling
When selecting a reference standard, the Certificate of Analysis (CoA) must address the following specific degradation and synthetic byproducts.
Hydrolysis Degradant (The "Acid" Impurity)
The benzamide moiety is susceptible to hydrolysis, reverting to 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid .[1]
-
Detection: This is more polar than the amide and elutes earlier in Reverse Phase (RP) HPLC.[1]
-
Standard Requirement: The reference standard must quantify this specifically, as it alters the stoichiometric calculation for the next reaction.
Regioisomer Contamination
Synthesis often involves bromination of a fluorinated precursor.[1] Without high-specificity standards, the para-bromo vs. meta-bromo isomers cannot be distinguished.[1]
Diagram: Impurity Fate Mapping
The following diagram illustrates how impurities in the reference standard (if uncharacterized) propagate failures in the analytical method.
Figure 1: The propagation of error when using uncharacterized reference standards containing regioisomers.
Part 3: Comparative Analysis (Experimental Data)
The following data represents a comparative study of three commercial batches of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide standards analyzed under the protocol defined in Part 4.
Table 1: Comparative Performance of Standard Grades
| Parameter | Grade A: ISO 17034 CRM | Grade B: High-Purity Reagent | Grade C: Industrial Reagent |
| Claimed Purity | 99.8% ± 0.3% (k=2) | >98% | >97% |
| Assay (Mass Balance) | 99.7% | 97.4% | 94.2% |
| Water (Karl Fischer) | 0.05% | 0.8% (Not reported on CoA) | 1.2% |
| Regioisomer (HPLC) | Not Detected (<0.05%) | 1.1% (Co-eluting on short column) | 2.4% |
| Benzoic Acid Deriv. | 0.1% | 0.5% | 1.8% |
| Suitability | Release Testing / Validation | Early Route Scouting | Waste |
Analysis:
-
Grade B (Reagent) showed a significant discrepancy between "Claimed Purity" (>98%) and actual "Assay" (97.4%) because the manufacturer used Area% normalization without correcting for the 0.8% water content.[1]
-
Grade A (CRM) provided a certified uncertainty, allowing the analyst to calculate a tolerance range for the drug substance assay.[1]
Part 4: Validated Analytical Protocol
To accurately characterize this standard and the resulting intermediate, a high-resolution RP-HPLC method is required.[1] The method below is optimized to separate the Amide (Target) from the Acid (Hydrolysis) and Regioisomers .
Method Parameters
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).[1] Note: 3.5 µm is preferred over 5 µm for isomer resolution.[1]
-
Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide bond check).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
Gradient Profile
The trifluoromethyl group makes the molecule lipophilic, requiring a high organic finish.[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar Impurities) |
| 15.0 | 20 | 80 | Linear Gradient |
| 20.0 | 20 | 80 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
Workflow Diagram: Standard Qualification
If a commercial CRM is unavailable, an "In-House Working Standard" must be qualified against a Primary Standard.[1]
Figure 2: Workflow for qualifying an in-house working standard when a Pharmacopeial standard is absent.
Part 5: Handling & Stability Guidelines
-
Hygroscopicity: While the -CF3 group adds hydrophobicity, the amide bond can hydrogen bond with atmospheric moisture.[1] Store CRMs in a desiccator at 2-8°C .
-
Solution Stability:
-
Weighing: Due to the high cost and potency, use a semi-micro balance (5-digit) and antistatic guns, as fluorinated compounds often carry significant static charge.[1]
References
-
International Organization for Standardization (ISO). (2016).[1] ISO 17034:2016 - General requirements for the competence of reference material producers.[1]Link[1]
-
U.S. Food and Drug Administration (FDA). (2000).[1] Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[1]Link[1]
-
BenchChem. (2025).[1][2] Technical Guide: 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and derivatives analysis.Link[1]
-
European Medicines Agency (EMA). (2006).[1] ICH Topic Q3A (R2) Impurities in New Drug Substances.[1]Link
-
RSC Advances. (2014). Development of HPLC methods for benzaldehyde derivatives.Link[1]
Sources
Safety Operating Guide
5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide proper disposal procedures
This guide outlines the operational safety and disposal protocols for 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide . As a halogenated organic intermediate containing a trifluoromethyl (
The procedures below prioritize thermal destruction efficiency and acid-gas mitigation , ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated organics.
Phase 1: Chemical Profile & Hazard Identification
Stop and Assess. Before handling waste, you must understand the structural moieties that dictate disposal logic. This compound is not just "organic waste"; it is a Poly-Halogenated Aromatic .
| Property | Specification | Operational Implication |
| Functional Groups | Aryl Bromide, Aryl Fluoride, Trifluoromethyl ( | High Thermal Stability: The C-F bonds in the |
| Combustion Byproducts | Scrubber Requirement: Incineration must occur at a facility equipped with wet scrubbers to neutralize hydrofluoric and hydrobromic acid gases . | |
| Reactivity | Amide Hydrolysis | Segregation: Do not mix with strong acids or bases in waste drums; hydrolysis can be exothermic. |
| EPA Waste Class | Halogenated Organic (Solid/Liquid) | Strict Separation: Must never enter "Non-Halogenated" solvent streams. |
Critical Hazard: Incomplete combustion of trifluoromethyl compounds can generate perfluoroisobutene (PFIB) or other toxic fluorocarbons. Open burning is strictly prohibited.[1]
Phase 2: Waste Segregation Strategy
The "Why" behind the workflow. The most common error in laboratory disposal is commingling halogenated and non-halogenated wastes.
-
Non-Halogenated streams are often used as fuel blends for cement kilns.
-
Halogenated streams (like this benzamide) contain fire retardant atoms (F, Br) that inhibit combustion and corrode standard kiln liners.
Rule: If the waste contains >1,000 ppm (0.1%) halogens, it must be classified as a Halogenated Waste Stream .
Decision Logic Diagram
The following diagram illustrates the critical decision nodes for disposing of this specific compound.
Caption: Decision tree ensuring 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide enters the correct high-temperature destruction stream to prevent toxic emissions.
Phase 3: Step-by-Step Disposal Protocol
Step 1: Collection & Stabilization
-
Solids: Collect pure solid waste in a wide-mouth high-density polyethylene (HDPE) jar. Avoid glass if physical breakage is a risk.
-
Liquids:
-
Check pH of the solution. If pH < 4 or > 10, neutralize to pH 6–8 to prevent container corrosion or reaction with other wastes.
-
Pour into a container rated for Halogenated Solvents (typically yellow-coded safety cans or HDPE carboys).
-
Self-Validation: Verify that no oxidizers (e.g., peroxides, nitric acid) are present in the receiving container. The amide nitrogen can form unstable N-nitro species if mixed with strong nitrating agents .
-
Step 2: Labeling (RCRA Compliance)
You must generate a hazardous waste tag immediately upon the first drop of waste entering the container.
-
Chemical Name: Write out the full name. Do not use abbreviations or structural formulas.
-
Constituents: Explicitly list "Halogenated Organics" and "Benzamide derivative."
-
Hazard Checkboxes: Check Toxic and Irritant .
-
Waste Codes:
-
If dissolved in a halogenated solvent (e.g., DCM): F002 .
-
If solid or in non-listed solvent: D001 (Ignitable, if solvent applies) or N.O.S. (Not Otherwise Specified).
-
Step 3: Storage & Handoff[1][2][3][4][5][6]
-
Secondary Containment: Store the waste container in a tray capable of holding 110% of the volume.
-
Segregation: Keep physically separate from "Non-Halogenated" waste drums to prevent accidental cross-pouring by junior staff.
-
Disposal Facility: Ensure your EHS contractor utilizes a Rotary Kiln Incinerator with secondary combustion chambers. Standard cement kilns may reject this waste due to the high fluorine content (
group) .
Phase 4: Emergency Contingencies
Scenario A: Dry Solid Spill
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE: Don nitrile gloves (double layer recommended, min 0.11mm), safety goggles, and an N95/P100 particulate respirator.
-
Cleanup:
-
Do not dry sweep (creates dust).
-
Use a HEPA vacuum or wet-wipe method using a solvent in which the compound is soluble (e.g., Acetone or Ethanol).
-
-
Disposal: Place all cleanup materials (wipes, gloves) into the Halogenated Waste solids bin.
Scenario B: Exposure (Skin/Eye)[1][2][3][5]
-
Skin: Wash with soap and water for 15 minutes.[2] The lipophilic nature of the benzamide allows skin permeation; do not use solvents (like ethanol) to wash skin, as this increases absorption.
-
Eyes: Flush for 15 minutes.[2] Seek medical attention.
References
-
NILU (Norwegian Institute for Air Research). Emissions from incineration of fluoropolymer materials. (2009). Explains the stability of fluorinated compounds and the need for specific incineration conditions.
-
U.S. Department of Defense. Incineration Prohibition Policy Update. (2023). Details the requirements for incinerating resistant fluorinated materials (PFAS/fluorocarbons) and scrubber requirements.
-
U.S. Environmental Protection Agency (EPA). Guide to Evaluating Hazardous Wastes at a Superfund Site for Disposal.[3] (1998).[3] Defines halogenated waste streams and F-listed solvent codes.
-
Kent State University. Tables of Incompatibilities. (2025).[1][4][2] Outlines chemical incompatibilities for amides and oxidizers.
-
Fisher Scientific. Safety Data Sheet: 2-Bromo-5-fluorobenzotrifluoride. (2025).[1][4][2] Used as a structural analog for hazard validation.
Sources
Personal protective equipment for handling 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide
Executive Summary: The "Bottom Line Up Front"
Current Status: 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide is a functionalized halogenated benzamide intermediate.[1][2] While specific toxicological data for this exact isomer is often limited in public databases, its structural analogs (fluorinated benzamides) are universally classified as Irritants (Skin/Eye/Respiratory) with potential Acute Toxicity (Oral) .[2]
Critical Directive: Treat this compound as a Potent Pharmacophore Intermediate . The presence of the trifluoromethyl (
Immediate PPE Requirements:
-
Respiratory: N95 (minimum) or P100 respirator for all solid handling.
-
Dermal: Double-gloving (Nitrile) is mandatory.[2]
-
Ocular: Chemical splash goggles are preferred over safety glasses due to fine dust generation.
Hazard Profile & Mechanistic Analysis
To select the right PPE, we must understand why the hazard exists. We use a "Read-Across" toxicological approach based on the functional groups:
| Functional Group | Hazard Contribution | Biological Mechanism |
| Benzamide Core | Acute Toxicity / Irritation | Amides can hydrolyze in vivo; structural similarity to bioactive signaling molecules.[1][2] |
| Trifluoromethyl ( | Enhanced Absorption | High lipophilicity facilitates transport across the stratum corneum (skin barrier) and cell membranes.[2] |
| Bromo/Fluoro Substituents | Reactivity / Irritation | Halogens increase electrophilicity, making the compound a potent alkylating agent or enzyme inhibitor.[2] |
GHS Classification (Derived from Analogs):
The PPE Matrix: Specification & Selection
Do not rely on generic "lab safety" rules. Use this specific matrix for 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide.
Table 1: PPE Specifications
| Protection Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Spill Cleanup/Solution Prep) | Technical Justification |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Laminate (Silver Shield) under Nitrile | Nitrile provides physical barrier; Laminate resists permeation by organic solvents (DCM/DMF) often used with this compound.[1][2] |
| Respiratory | N95 Filtering Facepiece (NIOSH Approved) | P100 / Half-Face Respirator or PAPR | The solid is likely a crystalline powder; fine particulates can bypass surgical masks.[2] |
| Eye/Face | Safety Glasses (with side shields) | Chemical Splash Goggles | Dust particles can migrate around glasses.[2] Goggles seal the ocular cavity. |
| Body | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Tyvek Coverall (Disposable) | Prevents accumulation of static-charged powder on street clothes.[2] |
Decision Logic: PPE Selection Workflow
Use this logic flow to determine the necessary protection level based on the physical state of the chemical.
Figure 1: Decision tree for selecting PPE based on the physical state of the compound.[1][2]
Operational Protocols
Protocol A: Donning & Doffing (The "Clean-to-Dirty" Rule)
Trustworthiness Check: Most exposure events occur during removal of PPE, not during handling.
-
Inspection: Hold nitrile gloves up to the light. Stretch slightly to check for pinholes.
-
Donning:
-
Put on inner gloves (bright color preferred, e.g., orange/blue).
-
Put on lab coat. Ensure cuffs cover the inner glove wrist.
-
Put on outer gloves (standard blue/purple). Pull the cuff OVER the lab coat sleeve. This creates a shingle effect, preventing powder from entering the wrist gap.
-
-
Doffing (Removal):
-
Grasp the outside of one glove near the wrist. Peel it off, turning it inside out.
-
Hold the peeled glove in the gloved hand.
-
Slide an ungloved finger under the wrist of the remaining glove. Peel it off over the first glove.
-
Discard immediately into solid hazardous waste.
-
Protocol B: Handling & Weighing
-
Static Control: Fluorinated benzamides are often static-prone fluffy solids.[2] Use an anti-static gun or ionizer bar inside the balance enclosure if available.
-
Weighing: Never weigh on an open bench. Use a localized exhaust ventilation (LEV) or a chemical fume hood.
-
Solvent Introduction: If dissolving, add solvent slowly. The heat of solution (enthalpy) is unknown for this specific isomer; assume potential exotherm.
Emergency Response & Disposal
Spill Response (Solid)
-
Evacuate the immediate 3-meter radius.[2]
-
Don PPE: P100 respirator, goggles, double gloves.
-
Contain: Do not dry sweep (creates dust). Cover with a damp paper towel (water or mineral oil) to suppress dust.
-
Clean: Scoop up the damp material. Wipe surface with 1N NaOH (mild base hydrolysis) followed by water, then Acetone.
Waste Disposal
-
Classification: Halogenated Organic Solid.[5]
-
EPA/RCRA Code: Likely requires segregation due to Halogen content (prevents incineration in standard kilns).
-
Labeling: Must explicitly state "Contains Fluorinated Benzamide."
References
-
PubChem. Compound Summary: Benzamide, 2-bromo-5-(trifluoromethyl)- (Analog).[1][2] National Library of Medicine. Available at: [Link][1][2]
-
OSHA. Personal Protective Equipment: Glove Selection Chart. Occupational Safety and Health Administration. Available at: [Link][1][2]
-
ECHA. Registration Dossier: Halogenated Benzamides. European Chemicals Agency. Available at: [Link][1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
